BP Fluor 430 picolyl azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H34F3N7O7S |
|---|---|
Poids moléculaire |
705.7 g/mol |
Nom IUPAC |
[9-[6-[[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47) |
Clé InChI |
VRMGINSYBXEZSP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BP Fluor 430 Picolyl Azide for Advanced Bio-orthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 430 picolyl azide (B81097), a state-of-the-art fluorescent probe for the detection and visualization of alkyne-tagged biomolecules. We will delve into its chemical and physical properties, its mechanism of action in click chemistry, and provide detailed experimental protocols for its application in cellular imaging.
Core Concepts: The Power of Picolyl Azide in Click Chemistry
BP Fluor 430 picolyl azide is a specialized fluorescent reporter molecule designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." What sets this probe apart is the incorporation of a picolyl moiety, which acts as a copper-chelating motif.[1][2] This structural feature significantly enhances the efficiency of the CuAAC reaction by increasing the effective concentration of the copper(I) catalyst at the site of the alkyne-tagged biomolecule.[1][2] This leads to a more rapid and sensitive labeling of target molecules, even those of low abundance.[1][2] A key advantage of this enhanced reactivity is the ability to use significantly lower concentrations of the copper catalyst, which is often cytotoxic, thereby improving the biocompatibility of the labeling procedure, especially in live-cell imaging experiments.[2]
Physicochemical and Spectroscopic Properties
BP Fluor 430 is a bright, photostable, and water-soluble green-fluorescent dye.[3] Its spectral properties make it an excellent choice for multiplexing experiments with other fluorophores. The key quantitative data for this compound are summarized in the tables below.
| Chemical Properties | |
| CAS Number | 2644752-87-2 |
| Molecular Formula | C₃₁H₃₄F₃N₇O₇S |
| Molecular Weight | 705.71 g/mol |
| IUPAC Name | (9-(6-((3-((6-(azidomethyl)pyridin-3-yl)amino)-3-oxopropyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonic acid |
| Solubility | Water, DMSO, DMF |
| Spectroscopic Properties | |
| Excitation Maximum (λex) | 430 nm |
| Emission Maximum (λem) | 539 nm |
| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ |
| Appearance | Yellow solid |
Experimental Application: Visualizing Nascent Protein Synthesis
A powerful application of this compound is the visualization of newly synthesized proteins in cells. This is achieved by metabolically labeling cells with an amino acid analog containing an alkyne group, such as O-propargyl-puromycin (OPP). OPP is incorporated into nascent polypeptide chains during translation. Subsequent reaction with this compound via a click reaction allows for the fluorescent labeling and imaging of these newly made proteins.
Detailed Experimental Protocol: Labeling and Imaging of Nascent Proteins in Cultured Cells
This protocol is adapted from a similar procedure for labeling nascent proteomes in Drosophila brains and can be optimized for various cell types.
Materials:
-
Cells of interest cultured on coverslips
-
O-propargyl-puromycin (OPP)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Antifade mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Incubate cultured cells with OPP at a final concentration of 20-50 µM in the appropriate culture medium for 1-2 hours. The optimal concentration and incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the "Click-iT" reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following components in order:
-
430 µL of PBS
-
10 µL of a 50X stock solution of this compound (e.g., 2.5 mM in DMSO) to a final concentration of 50 µM.
-
10 µL of a 50X stock solution of CuSO₄ (e.g., 50 mM in water)
-
50 µL of a 10X stock solution of a reducing agent and ligand (e.g., a commercial click chemistry buffer additive or a freshly prepared solution of 500 mM sodium ascorbate and 50 mM THPTA in water).
-
-
Remove the wash buffer from the cells and add the Click-iT reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with wash buffer.
-
Counterstain the nuclei with DAPI by incubating with a DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 430 (Excitation/Emission: ~430/539 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound for bio-orthogonal labeling.
Caption: Mechanism of this compound in CuAAC.
Caption: Experimental workflow for nascent protein labeling.
References
- 1. A click chemistry-based biorthogonal approach for the detection and identification of protein lysine malonylation for osteoarthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BP Fluor 430 Picolyl Azide: Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 430 picolyl azide (B81097), a fluorescent probe designed for enhanced bioorthogonal labeling. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its application in cellular imaging.
Core Concept: Accelerated Bioorthogonal Chemistry
BP Fluor 430 picolyl azide is an advanced derivative of the BP Fluor 430 azide fluorescent dye. Its key innovation lies in the incorporation of a picolyl moiety, which contains a copper-chelating motif. This structural feature significantly enhances the efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
The primary advantage of this modification is the ability to achieve rapid and sensitive labeling of alkyne-modified biomolecules at substantially lower concentrations of the copper catalyst. This is particularly crucial for applications in living cells, where high concentrations of copper can be toxic. By increasing the effective concentration of the Cu(I) catalyst at the reaction site, this compound allows for a tenfold or greater reduction in the required copper concentration without compromising labeling efficiency.[1][2] This leads to improved biocompatibility and makes it an ideal tool for detecting low-abundance biological targets.
Mechanism of Action: The Role of the Picolyl Group
The enhanced performance of this compound is attributed to the intramolecular chelation of the copper(I) catalyst by the picolyl group. This mechanism can be broken down into the following steps:
-
Copper Chelation: The picolyl moiety in the this compound molecule acts as a ligand, binding to the Cu(I) catalyst.
-
Increased Effective Concentration: This chelation brings the copper catalyst into close proximity to the azide functional group on the same molecule, effectively increasing the local concentration of the catalyst at the site of the intended reaction.
-
Accelerated Cycloaddition: The high local concentration of the chelated Cu(I) catalyst dramatically accelerates the rate of the 1,3-dipolar cycloaddition reaction between the picolyl azide and a terminal alkyne on the target biomolecule.
-
Triazole Formation: The reaction results in the formation of a stable triazole linkage, covalently attaching the BP Fluor 430 fluorophore to the target.
This intramolecular catalysis mechanism is significantly more efficient than the intermolecular catalysis that occurs with standard azide probes, which rely on random collisions between the azide, alkyne, and the copper catalyst in solution.
Quantitative Data
Table 1: Spectral Properties of BP Fluor 430 Dyes
| Property | BP Fluor 430 Azide | AZDye 430 Picolyl Azide (Structurally similar to this compound) |
| Excitation Maximum (λex) | 432 nm | 430 nm |
| Emission Maximum (λem) | 539 nm | 537 nm |
| Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | 15,000 cm⁻¹M⁻¹ |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF |
Data for BP Fluor 430 Azide sourced from BroadPharm. Data for AZDye 430 Picolyl Azide sourced from Vector Labs.
For comparative purposes, the related BP Fluor 488 Picolyl Azide has a reported fluorescence quantum yield of 0.92 . While not directly applicable to the 430 variant, it suggests that the BP Fluor series of dyes generally possesses favorable photophysical properties.
Experimental Protocols
The following are detailed protocols for the use of picolyl azide probes in both cell lysate and live cell labeling experiments, adapted from established CuAAC methodologies.
Protocol 1: Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol provides a general framework for the detection of alkyne-containing proteins in a complex mixture.
Materials:
-
Alkyne-modified protein lysate
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
1.5 mL microfuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in DMSO.
-
THPTA: Prepare a 100 mM stock solution in water.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 500 mM stock solution in water immediately before use.
-
-
Reaction Setup: In a 1.5 mL microfuge tube, combine the following in order:
-
50 µL of alkyne-modified protein lysate (1-5 mg/mL)
-
100 µL of PBS
-
4 µL of 1 mM this compound (final concentration: 20 µM, can be optimized between 2-40 µM)
-
-
Catalyst Addition:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Add 10 µL of 500 mM sodium ascorbate solution to initiate the reaction and vortex immediately.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation and Analysis:
-
Precipitate the labeled protein using a standard method (e.g., acetone (B3395972) or TCA precipitation).
-
Wash the protein pellet to remove excess reagents.
-
Resuspend the pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE).
-
Protocol 2: Live Cell Imaging of Alkyne-Labeled Biomolecules
This protocol is designed for the fluorescent labeling of biomolecules on the surface of or within living cells. The use of this compound allows for significantly reduced copper concentrations, enhancing cell viability.
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid)
-
This compound
-
THPTA
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Cell culture medium
-
PBS or other appropriate imaging buffer
Procedure:
-
Prepare Labeling Cocktail:
-
Important: Prepare the labeling cocktail fresh immediately before use.
-
For a final volume of 1 mL, combine the following in a microfuge tube:
-
950 µL of cell culture medium or buffer
-
1 µL of 1 mM this compound in DMSO (final concentration: 1 µM)
-
10 µL of 10 mM THPTA in water (final concentration: 100 µM)
-
5 µL of 2 mM CuSO₄ in water (final concentration: 10 µM)
-
20 µL of 50 mM sodium ascorbate in water (final concentration: 1 mM)
-
-
Vortex the solution gently to mix.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the freshly prepared labeling cocktail to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling cocktail.
-
Wash the cells three times with warm cell culture medium or PBS to remove any unreacted probe.
-
-
Imaging:
-
Replace the wash buffer with fresh culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound Action.
Experimental Workflow Diagram
Caption: Live Cell Labeling Workflow.
References
BP Fluor 430 Picolyl Azide: A Technical Guide to its Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of BP Fluor 430 picolyl azide (B81097), a fluorescent probe increasingly utilized in bioconjugation and cellular imaging. This document summarizes key quantitative data, details experimental protocols for the determination of fundamental fluorescence parameters, and presents visual workflows to facilitate understanding and application in research settings.
Core Spectral and Physicochemical Properties
BP Fluor 430 picolyl azide is a bright, water-soluble, and green-fluorescent dye. It is spectrally similar to Alexa Fluor® 430, offering a valuable alternative for various fluorescence-based applications. The picolyl azide moiety enhances the rate of copper-catalyzed click chemistry reactions, making it particularly suitable for labeling biomolecules.
The key spectral and physical properties of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima, as well as the extinction coefficient, are readily available from manufacturers, the fluorescence quantum yield and lifetime for this specific derivative are not widely published. However, data for the spectrally similar Alexa Fluor® 430 indicate a relatively low intrinsic quantum yield, which can be environmentally sensitive.
| Property | Value | Solvent/Conditions |
| Maximum Excitation Wavelength (λ_ex_) | 430 nm | Aqueous Buffer |
| Maximum Emission Wavelength (λ_em_) | 539 nm | Aqueous Buffer |
| Molar Extinction Coefficient (ε) | 15,000 cm⁻¹M⁻¹ | Aqueous Buffer |
| Fluorescence Quantum Yield (Φ_F_) | Not reported; Alexa Fluor 430 is noted to have a low quantum yield.[1] | - |
| Fluorescence Lifetime (τ) | Not reported; The lifetime of Alexa Fluor 430 can be enhanced in certain environments.[1] | - |
| Recommended Excitation Source | 407 nm (Krypton laser) or 408 nm (Violet laser diode) | - |
| Solubility | Water, DMSO, DMF | - |
Experimental Protocols for Spectral Characterization
For researchers wishing to determine the precise fluorescence quantum yield and lifetime of this compound in their specific experimental system, the following established protocols are recommended.
Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
A suitable quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ_F_ = 0.54)
-
Spectroscopic grade solvent (e.g., water, PBS)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound and the quantum yield standard in the desired solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum on the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample_) can be calculated using the following equation:
Φ_sample_ = Φ_standard_ × (slope_sample_ / slope_standard_) × (η_sample_² / η_standard_²)
where Φ is the quantum yield, "slope" refers to the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Sample of this compound in the desired solvent.
-
A solution for measuring the instrument response function (IRF), typically a scattering solution like a dilute suspension of non-dairy creamer or a reference fluorophore with a very short, known lifetime.
Procedure:
-
Instrument Setup: Set up the TCSPC system, selecting an appropriate excitation wavelength and repetition rate for the light source.
-
Measure the Instrument Response Function (IRF): Record the IRF by measuring the scattering solution or the short-lifetime reference. The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
Measure the Sample Decay: Replace the IRF sample with the this compound sample and acquire the fluorescence decay data. The collection should continue until a sufficient number of photons have been detected to generate a smooth decay curve.
-
Data Analysis: The fluorescence lifetime (τ) is determined by fitting the experimental decay data to a multi-exponential decay model, after deconvolution of the IRF. The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the fluorescence quantum yield and lifetime.
References
BP Fluor 430 Picolyl Azide: A Technical Guide for Advanced Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the excitation and emission spectra, experimental protocols, and applications of BP Fluor 430 picolyl azide (B81097), a fluorescent probe for sensitive and efficient biomolecule detection.
Core Properties and Spectral Characteristics
BP Fluor 430 picolyl azide is a green-fluorescent dye that incorporates a picolyl azide moiety. This feature enhances the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the use of lower copper concentrations, which is beneficial for cellular viability, and increasing the sensitivity of detection.[1][2] The core properties and spectral characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [3] |
| Emission Maximum | 539 nm | [3] |
| Molecular Weight | 705.7 g/mol | [4] |
| Extinction Coefficient | 15,000 cm⁻¹M⁻¹ | N/A |
| Solubility | Water, DMSO, DMF | [5] |
Experimental Workflow for Biomolecule Visualization
The primary application of this compound is the visualization of alkyne-modified biomolecules through a "click chemistry" reaction.[6][7] This process typically involves two key steps: the metabolic incorporation of an alkyne-containing analog into a biomolecule of interest within a cellular or in vivo system, followed by the highly specific and efficient reaction with the this compound for fluorescent labeling.
Detailed Experimental Protocols
The following are detailed protocols for utilizing this compound in fluorescence microscopy and flow cytometry. These protocols are adapted from general procedures for fluorescent picolyl azides and should be optimized for specific cell types and experimental conditions.
Fluorescence Microscopy Protocol
This protocol outlines the steps for fluorescently labeling and imaging alkyne-modified biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips and treated with an alkyne-containing metabolic label.
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Click reaction buffer (e.g., Tris-buffered saline)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)
-
Reducing agent (e.g., sodium ascorbate (B8700270) solution, freshly prepared at 500 mM in water)
-
Antifade mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.[8]
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.[8]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:
-
445 µL of click reaction buffer
-
5 µL of this compound stock solution (final concentration: 100 µM)
-
10 µL of CuSO₄ solution (final concentration: 2 mM)
-
40 µL of sodium ascorbate solution (final concentration: 40 mM)
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[9]
-
-
Washing and Mounting:
-
Wash the cells three times with the wash buffer.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 430 (Excitation/Emission: ~430/539 nm).[3]
-
Flow Cytometry Protocol
This protocol provides a method for the quantitative analysis of alkyne-labeled biomolecules in a cell population.
Materials:
-
Cell suspension treated with an alkyne-containing metabolic label.
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 1.5% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based permeabilization and wash buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Click reaction buffer
-
Copper (II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Reducing agent (e.g., sodium ascorbate solution, freshly prepared at 500 mM in water)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the fixative solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.[10]
-
-
Permeabilization:
-
Resuspend the cells in the permeabilization buffer and incubate for 15 minutes at room temperature.[10]
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in the microscopy protocol.
-
Pellet the permeabilized cells and resuspend them in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
-
Washing:
-
Wash the cells twice with the permeabilization buffer.
-
-
Analysis:
-
Resuspend the cells in flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer using a laser and emission filter suitable for BP Fluor 430 (e.g., violet laser for excitation and a ~540 nm emission filter).[3]
-
Applications in Research and Drug Development
The use of this compound in conjunction with metabolic labeling offers a powerful tool for various research and development applications:
-
Visualization of Biomolecule Synthesis: Tracking the synthesis of DNA, RNA, proteins, and glycans.[7][11]
-
Pulse-Chase Experiments: Studying the dynamics and turnover of biomolecules.[6]
-
High-Content Screening: Quantifying the effects of compounds on cellular processes.
-
Target Identification and Validation: Identifying and characterizing the molecular targets of drugs.
-
Cell Proliferation Assays: Measuring DNA replication as an indicator of cell division.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Aqueous Solubility and Application of BP Fluor 430 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the water solubility and practical application of BP Fluor 430 Picolyl Azide (B81097), a fluorescent probe designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Introduction to BP Fluor 430 Picolyl Azide
This compound is a specialized fluorescent dye used for labeling biomolecules that contain alkyne groups.[1][2] It is structurally equivalent to Alexa Fluor® 430.[3][4] The key feature of this molecule is the incorporation of a picolyl azide moiety. This internal copper-chelating group significantly accelerates the rate of the CuAAC (Click Chemistry) reaction, allowing for a substantial reduction—often tenfold or more—in the required copper catalyst concentration compared to conventional azides.[1][3][5][6] This enhancement is particularly valuable for applications in sensitive biological systems, such as live cell imaging, where high copper concentrations can be toxic.[7][8] The dye exhibits an excitation maximum around 430 nm and an emission maximum around 539 nm.[5]
Water Solubility Properties
The solubility of a fluorescent probe is a critical parameter for its use in biological research, which is predominantly conducted in aqueous buffers. While many organic fluorophores are inherently hydrophobic, modifications are often made to improve their water solubility.[9][10][11]
Based on manufacturer specifications, this compound is soluble in water, as well as common organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] This favorable solubility profile facilitates its direct use in aqueous reaction buffers without requiring significant amounts of organic co-solvents that could perturb biological systems. The water-soluble nature is a marked advantage over many traditional BODIPY dyes, which are known for their hydrophobicity and often require special formulation strategies to be used in aqueous environments.[9][10]
Data Presentation: Solubility of Picolyl Azide Dyes
The following table summarizes the reported solubility of this compound and analogous fluorescent picolyl azide probes.
| Compound Name | Reported Solubility | Source |
| This compound | Water, DMSO, DMF | BroadPharm[5] |
| APDye™ 430 Picolyl Azide | Water, DMSO, DMF | AxisPharm[3] |
| BP Fluor 488 Picolyl Azide | Water, DMSO, DMF | BroadPharm[1] |
| AZDye555-Picolyl-Azide | water, DMSO, DMF | Jena Bioscience[12] |
| AZDye488-Picolyl-Azide | DMSO, DMF, MeOH | Jena Bioscience[13] |
| 6-FAM-Picolyl-Azide | DMSO, DMF | baseclick GmbH[14] |
Note: While many picolyl azide dyes are listed as "water-soluble," this often implies solubility at typical working concentrations (micromolar to low millimolar range). For creating high-concentration stock solutions, initial dissolution in a minimal amount of DMSO is a common and recommended practice.
Experimental Protocols
Successful labeling using this compound depends on proper reagent preparation and reaction setup. The following is a detailed methodology for a typical CuAAC reaction in an aqueous buffer.
Protocol: Labeling of Alkyne-Modified Biomolecules in Aqueous Solution
This protocol is a general guideline and may require optimization for specific biomolecules and applications.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
This compound
-
Stock Solution A (Catalyst): 20 mM Copper (II) Sulfate (CuSO₄) in deionized water.
-
Stock Solution B (Ligand): 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.[15]
-
Stock Solution C (Reducing Agent): Freshly prepared 300 mM Sodium Ascorbate in deionized water. This solution should be made fresh for each experiment as it oxidizes quickly.[15][16]
-
Stock Solution D (Probe): 10 mM this compound in DMSO or water.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified biomolecule to a final concentration of 10-100 µM.
-
Buffer (e.g., PBS) to bring the mixture to its final volume.
-
Stock Solution D (Probe) to a final concentration of 1.5-5 molar equivalents relative to the alkyne.
-
Stock Solution B (Ligand) to a final concentration of 1 mM.
-
Stock Solution A (Catalyst) to a final concentration of 0.2 mM. Vortex briefly to mix. Note: The ligand should be in excess of the copper.
-
-
Initiate the Reaction: Add Stock Solution C (Reducing Agent) to a final concentration of 3 mM to initiate the click reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Reaction times may vary and can be optimized.
-
Purification: Remove excess dye and catalyst components. For proteins, this can be achieved via spin desalting columns or dialysis. For oligonucleotides, ethanol (B145695) precipitation is a common method.[17][18]
-
Analysis: The labeled biomolecule is now ready for downstream analysis, such as SDS-PAGE with fluorescence imaging, flow cytometry, or fluorescence microscopy.
Mandatory Visualizations
Diagram 1: Logical Relationship of Picolyl Azide in CuAAC
Caption: Picolyl azide enhances CuAAC by chelating copper, enabling lower, more biocompatible catalyst levels.
Diagram 2: Experimental Workflow for Biomolecule Labeling
References
- 1. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. APDye 430 Picolyl Azide | Alexa Fluor® 430 Picolyl Azide equivalent | AxisPharm [axispharm.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2644752-87-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AZDye555-Picolyl-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 13. AZDye488-Picolyl-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 14. 6-FAM-Picolyl-Azide [baseclick.eu]
- 15. broadpharm.com [broadpharm.com]
- 16. interchim.fr [interchim.fr]
- 17. lumiprobe.com [lumiprobe.com]
- 18. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Copper-Chelating Azides in Click Chemistry
The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the fields of bioconjugation, drug discovery, and materials science.[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for covalently linking molecules.[3][4] A significant advancement in this area is the development of copper-chelating azides, which dramatically accelerate the CuAAC reaction, especially under the dilute and complex conditions relevant to biological systems.[5][6][7] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of copper-chelating azides.
The Core Concept: Overcoming Kinetic Barriers
The standard CuAAC reaction, while powerful, often requires concentrations of copper that can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS).[5] Reducing copper concentration mitigates toxicity but also drastically slows the reaction rate. Copper-chelating azides were engineered to solve this problem.[5][8] By incorporating a copper-chelating moiety directly into the azide (B81097) molecule, the effective concentration of the copper catalyst is increased at the reaction site.[5] This "intramolecular catalysis" approach leads to significant rate enhancements, allowing for rapid and efficient reactions even at low, biocompatible copper concentrations (10–100 µM).[5][9]
The primary advantages of using copper-chelating azides include:
-
Dramatically Accelerated Reaction Rates: The reaction can be up to 25-fold faster than with conventional non-chelating azides, often reaching completion within minutes.[5]
-
Enhanced Biocompatibility: Efficient labeling is achieved with minimal copper concentrations, reducing cellular toxicity.[5][6]
-
Increased Sensitivity: The kinetic enhancement allows for the sensitive detection of alkyne-modified biomolecules, such as proteins and RNA, in living cells.[5][10]
-
Simplified Protocols: In some cases, the strong chelation effect can reduce or eliminate the need for external accelerating ligands like THPTA or BTTAA.[5][11]
Mechanism of Chelation-Assisted CuAAC
The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[12][13][14] Copper-chelating azides participate directly in this process, positioning the copper catalyst optimally for the cycloaddition.
The proposed mechanism involves the following key steps:
-
Copper(I) Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne to form a copper acetylide complex.[14]
-
Azide Chelation and Coordination: The chelating azide binds to the copper acetylide. The internal chelating group (e.g., a picolyl or quinolyl moiety) forms a stable complex, bringing the azide functional group into close proximity with the alkyne.[5][11] This pre-organization of reactants is key to the rate acceleration.
-
Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the alkyne. DFT calculations suggest this proceeds through a stepwise mechanism involving a six-membered metallacycle intermediate.[13][15]
-
Product Release: Protonolysis releases the stable 1,4-disubstituted triazole product and regenerates the active copper catalyst for the next cycle.[1]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-chelating azides for efficient click conjugation reactions in complex media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Picolyl Azide Advantage: A Technical Guide to Enhanced Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant benefits of picolyl azide (B81097) chemistry for fluorescent labeling of biomolecules. Picolyl azide, a copper-chelating azide, dramatically accelerates the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling more efficient and biocompatible labeling in a variety of applications, including proteomics, genomics, and cell imaging. This document provides an in-depth overview of the underlying chemical principles, quantitative performance data, detailed experimental protocols, and visual workflows to facilitate the adoption of this powerful bioconjugation technique.
Introduction: Overcoming the Limitations of Conventional Click Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely utilized for its high specificity and efficiency in conjugating molecules.[1][2][3] However, the application of traditional CuAAC in living systems has been hampered by the cytotoxicity associated with the high concentrations of copper catalyst required for efficient reaction kinetics.[4][5] Picolyl azide was developed to address this limitation. Its unique chemical structure, featuring a nitrogen atom on the pyridine (B92270) ring adjacent to the azidomethyl group, allows it to act as a chelating agent for the copper(I) catalyst.[6][7] This chelation increases the effective local concentration of the copper catalyst at the site of the reaction, leading to a significant acceleration of the cycloaddition process.[6][8] This enhancement, often referred to as chelation-assisted CuAAC, permits the use of substantially lower and less toxic copper concentrations, making it a superior choice for live-cell imaging and other sensitive biological applications.[4][6][9]
The Mechanism of Picolyl Azide-Mediated CuAAC
The key to the enhanced performance of picolyl azide lies in its ability to form a stable complex with the copper(I) catalyst. This interaction positions the catalyst in close proximity to the azide, facilitating the formation of the copper acetylide intermediate and subsequent cycloaddition with an alkyne-modified biomolecule.
Caption: Chelation-assisted CuAAC mechanism with picolyl azide.
Quantitative Performance: Picolyl Azide vs. Conventional Azides
The use of picolyl azide results in a dramatic increase in reaction rates and labeling efficiency compared to traditional, non-chelating azides like benzyl (B1604629) azide. This enhanced performance is evident even at significantly reduced copper concentrations.
Table 1: In Vitro Reaction Efficiency
| Azide Type | Copper (CuSO₄) Concentration | Ligand | Reaction Time (min) | Product Yield (%) | Reference |
| Picolyl Azide | 10 µM | None | 30 | 81 | [4] |
| Conventional Azide | 10 µM | None | 30 | 0 | [4] |
| Picolyl Azide | 100 µM | THPTA | 10 | >95 | [4] |
| Conventional Azide | 100 µM | THPTA | 10 | ~20 | [4] |
Table 2: Live Cell Labeling Performance
| Labeling Method | Copper (CuSO₄) Concentration | Ligand | Relative Signal Intensity | Reference |
| Picolyl Azide-AF647 | 40 µM | BTTAA | ~25-fold higher vs. conventional | [4] |
| Conventional Azide-AF647 | 100 µM | THPTA | Baseline | [4] |
| Picolyl Azide-AF647 | 50 µM | THPTA | High | [4] |
| Picolyl Azide-AF647 | 300 µM | THPTA | High (with signs of toxicity) | [4] |
| Picolyl Azide (lipid labeling) | 200 µM | CuTFB | Up to 42-fold higher vs. conventional | [10] |
Experimental Protocols
General Workflow for Fluorescent Labeling
The general workflow for fluorescent labeling using picolyl azide involves three main steps: introduction of an alkyne group into the biomolecule of interest, the CuAAC reaction with a picolyl azide-fluorophore conjugate, and subsequent analysis.
Caption: General experimental workflow for picolyl azide labeling.
Protocol for Labeling of Surface Receptors on Live Cells
This protocol is adapted for the labeling of cell surface proteins that have been metabolically or genetically engineered to contain an alkyne group.[2][11]
Materials:
-
HEK293T cells expressing the alkyne-modified protein of interest
-
Phosphate-buffered saline (PBS)
-
Picolyl azide-fluorophore conjugate (e.g., AF647-picolyl azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Hoechst 33342 (for nuclear counterstaining)
-
4% Formaldehyde (B43269) in PBS (for fixation)
Procedure:
-
Culture HEK293T cells on poly-L-lysine-coated imaging slides.
-
Wash the cells with PBS.
-
Prepare the labeling solution: 5 µM picolyl azide-fluorophore, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate in PBS.
-
Add the labeling solution to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with 2 µM Hoechst 33342 in PBS for 30 minutes.
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 10 minutes.
-
Wash the cells with PBS and image using fluorescence microscopy.
Protocol for Bioorthogonal Labeling in Cell Lysate
This protocol is suitable for labeling alkyne-modified proteins in a whole-cell lysate.[1][2]
Materials:
-
HEK293T cell lysate containing the alkyne-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Picolyl azide-fluorophore conjugate (e.g., AF647-picolyl azide)
-
RIPA buffer
-
Protease inhibitor cocktail
Procedure:
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation.
-
To an aliquot of the cell lysate, add the following components to the final concentrations: 1 mM CuSO₄, 1 mM TCEP, 100 µM THPTA, and 1 µM picolyl azide-fluorophore.
-
Incubate the reaction for 1 hour at 24°C with shaking, followed by overnight incubation at 4°C.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.
Advantages and Applications
The primary advantages of using picolyl azide for fluorescent labeling are summarized below:
Caption: Key advantages of picolyl azide for fluorescent labeling.
These advantages translate into a wide range of applications in biomedical research and drug development:
-
Live-Cell Imaging: The reduced toxicity of picolyl azide-mediated CuAAC allows for dynamic imaging of biological processes in living cells and organisms with minimal perturbation.[4][12]
-
Proteomics: Efficient labeling of newly synthesized proteins for proteome profiling and analysis.[4][13]
-
Glycobiology: Sensitive detection and imaging of metabolically labeled glycans on the cell surface and within cells.[12]
-
Drug Discovery: Site-specific conjugation of fluorescent probes to drug candidates or biological targets for mechanism-of-action studies and high-throughput screening.
-
Materials Science: Functionalization of biomaterials and surfaces with fluorescent reporters.
Conclusion
Picolyl azide represents a significant advancement in bioorthogonal chemistry, offering a more robust, sensitive, and biocompatible method for fluorescently labeling biomolecules. By leveraging the principle of chelation-assisted catalysis, researchers can achieve superior labeling efficiency with reduced cellular toxicity. The detailed protocols and comparative data presented in this guide provide a comprehensive resource for scientists and drug development professionals seeking to implement this powerful technology in their research. The adoption of picolyl azide chemistry is poised to accelerate discoveries across a broad spectrum of biological and biomedical disciplines.
References
- 1. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. click.vectorlabs.com [click.vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. [publications-affiliated.scilifelab.se]
Revolutionizing Proteomics: A Technical Guide to BP Fluor 430 Picolyl Azide for Detecting Low-Abundance Proteins
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of low-abundance proteins is a critical challenge in proteomics, hindering the discovery of novel biomarkers and the development of targeted therapeutics. Traditional methods often lack the sensitivity required to reliably identify these crucial cellular players. This technical guide delves into the core principles and applications of BP Fluor 430 picolyl azide (B81097), a next-generation fluorescent probe designed to overcome these limitations through the power of enhanced click chemistry.
The Challenge of Low-Abundance Protein Detection
Proteins that are present in low quantities within a cell often play pivotal roles in signaling pathways, cellular regulation, and disease progression. However, their detection is frequently hampered by the overwhelming presence of high-abundance proteins, leading to poor signal-to-noise ratios and inconclusive results. Overcoming this challenge requires methodologies that can specifically and sensitively label and detect these elusive targets.
The "Click Chemistry" Advantage with a Picolyl Azide Enhancement
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and bioorthogonal method for labeling biomolecules. This reaction forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule. BP Fluor 430 picolyl azide is an advanced fluorescent probe that significantly enhances the efficiency of this reaction, particularly for low-abundance targets.[1]
The key innovation lies in the "picolyl" moiety, which incorporates a copper-chelating motif into the azide probe.[1] This feature dramatically increases the effective concentration of the copper(I) catalyst at the reaction site, accelerating the rate of the CuAAC reaction.[1] This enhancement allows for a substantial increase in the sensitivity of alkyne detection, making it ideal for identifying proteins that are present in minute quantities.[1]
Furthermore, the increased reaction efficiency allows for a significant reduction in the concentration of the copper catalyst required, often by as much as tenfold.[1] This is a crucial advantage as high concentrations of copper can be toxic to cells, preserving the integrity of biological samples, especially in live-cell imaging applications.
Quantitative Data and Performance
The use of picolyl azide-functionalized fluorescent probes has demonstrated a marked improvement in detection sensitivity compared to conventional azide probes. While specific performance can vary based on the experimental setup, reports indicate up to a 40-fold increase in signal intensity.[2][3] This enhanced signal output is critical for distinguishing the faint signals of low-abundance proteins from background noise.
| Feature | Standard Azide Probe | This compound | Advantage of Picolyl Azide |
| Reaction Kinetics | Slower | Significantly Faster | More efficient labeling, especially for low-abundance targets. |
| Required Copper Concentration | Higher | Up to 10-fold lower | Reduced cellular toxicity and background.[1] |
| Signal Intensity | Lower | Up to 40-fold higher | Greatly improved sensitivity and signal-to-noise ratio.[2][3] |
| Detection of Low-Abundance Targets | Challenging | Highly Effective | Enables the study of previously undetectable proteins.[1] |
Table 1: Comparison of Standard Azide Probes and this compound.
Experimental Protocols and Workflows
A primary application for this compound is in activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to identify and characterize the active state of enzymes in complex biological samples. The general workflow involves the use of a chemical probe that covalently binds to the active site of a specific class of enzymes. This probe also contains a bioorthogonal handle, such as an alkyne group, which can then be detected by a complementary azide-containing fluorescent reporter like this compound.
General Workflow for Activity-Based Protein Profiling (ABPP)
Detailed Protocol for Labeling Cell Lysates
This protocol provides a general framework for the use of this compound in an ABPP experiment to identify active serine hydrolases, a class of enzymes often present at low abundance.
Materials:
-
Cell lysate (prepared in a buffer without DTT or other reducing agents that can interfere with the click reaction).
-
Alkyne-tagged activity-based probe for serine hydrolases (e.g., FP-alkyne).
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP) or another copper(I)-reducing agent.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or another copper-chelating ligand to stabilize Cu(I).
-
SDS-PAGE loading buffer.
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
Probe Labeling:
-
To a 50 µL aliquot of cell lysate (e.g., 1 mg/mL), add the alkyne-tagged activity-based probe to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C to allow for covalent modification of active enzyme sites.
-
-
Click Chemistry Reaction:
-
Prepare a "click mix" by pre-mixing the following components:
-
This compound (from a 1 mM stock in DMSO) to a final concentration of 25 µM.
-
TCEP (from a 50 mM stock in water) to a final concentration of 1 mM.
-
TBTA (from a 1.7 mM stock in DMSO) to a final concentration of 50 µM.
-
CuSO4 (from a 50 mM stock in water) to a final concentration of 50 µM.
-
-
Add 5 µL of the click mix to the 50 µL of probe-labeled lysate.
-
Vortex gently and incubate for 1 hour at room temperature, protected from light.
-
-
Sample Preparation for Analysis:
-
Add 20 µL of 4x SDS-PAGE loading buffer to the reaction mixture.
-
Boil the sample for 5 minutes at 95°C.
-
-
SDS-PAGE Analysis:
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with appropriate excitation and emission filters for BP Fluor 430 (Excitation/Emission maxima: ~432/539 nm).
-
Application in Elucidating Signaling Pathways
The enhanced sensitivity afforded by this compound enables researchers to investigate the roles of low-abundance enzymes in complex signaling cascades. For example, protein kinases, which are often present at low levels, are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. ABPP coupled with fluorescent picolyl azide probes can be used to profile the activity of specific kinases in response to various stimuli or drug treatments, providing insights into their roles in pathways such as the MAP kinase (MAPK) signaling cascade.
By using specific alkyne-tagged kinase inhibitors as activity-based probes, researchers can label and quantify the active population of kinases like Raf, MEK, and ERK. Subsequent reaction with this compound allows for sensitive detection and monitoring of changes in their activity, providing a powerful tool to dissect the intricacies of this and other vital signaling pathways.
Conclusion
This compound represents a significant advancement in the field of chemical proteomics. Its ability to enhance the sensitivity and biocompatibility of click chemistry reactions provides researchers with a powerful tool to explore the roles of low-abundance proteins in health and disease. By enabling the detection of previously inaccessible targets, this technology opens up new avenues for biomarker discovery, drug development, and a deeper understanding of complex biological systems.
References
The Advent of Chelation-Assisted CuAAC: A Technical Guide to Accelerated Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized the synthesis of complex molecular architectures. Its high efficiency, selectivity, and biocompatibility have made it an indispensable tool in drug discovery, chemical biology, and materials science. However, the pursuit of even faster and more biocompatible ligation methods has led to a significant advancement: chelation-assisted CuAAC. This in-depth technical guide explores the core principles, experimental protocols, and quantitative data behind this powerful catalytic strategy, providing researchers with the knowledge to harness its full potential.
Introduction: Overcoming the Kinetic Barrier
The conventional CuAAC reaction, while robust, can be limited by reaction kinetics, especially under the dilute conditions often required for biological applications. Furthermore, the potential for copper-mediated cytotoxicity remains a concern. Chelation-assisted CuAAC addresses these challenges by employing azide (B81097) substrates that contain a neighboring chelating moiety. This intramolecular coordination of the copper catalyst dramatically accelerates the reaction rate, enabling efficient conjugations at lower copper concentrations and often without the need for external reducing agents.[1][2]
The key principle lies in the pre-organization of the catalytic complex. The chelating group on the azide brings the copper catalyst into close proximity with the azide functionality, increasing the effective molarity and lowering the activation energy of the rate-limiting step.[3][4] This guide will delve into the mechanistic nuances, showcase the quantitative advantages, and provide practical protocols for the implementation of chelation-assisted CuAAC in various research settings.
The Mechanism of Chelation-Assisted CuAAC: A Dinuclear Pathway
The mechanism of chelation-assisted CuAAC, particularly when using Cu(II) precursors like copper(II) acetate, is more intricate than the conventional Cu(I)-catalyzed cycle. Evidence suggests the involvement of a mixed-valency dinuclear copper species that plays a crucial role in the catalytic process.[1][5][6]
The reaction is believed to proceed through the following key stages:
-
Induction Phase (Reduction of Cu(II) to Cu(I)) : When starting with a Cu(II) salt, an initial induction period is often observed where the active Cu(I) catalyst is generated in situ. In the presence of a chelating azide, this process can be facilitated, potentially through the formation of a copper-azide complex that favors reduction.[4][7][8] In some systems, particularly with Cu(OAc)₂, the solvent or alkyne itself can act as the reducing agent.[1][5]
-
Formation of the Copper-Azide Complex : The chelating azide rapidly coordinates with a copper ion (either Cu(I) or Cu(II)), forming a stable complex. This pre-equilibrium step is crucial for the subsequent acceleration.[5][9]
-
Alkyne Activation and Acetylide Formation : The terminal alkyne coordinates to a copper(I) center and is deprotonated to form the key copper(I)-acetylide intermediate.
-
Intramolecular Cycloaddition : This is the rate-determining step where the chelation effect is most pronounced. The copper-acetylide reacts with the pre-organized copper-azide complex. A proposed bimetallic mechanism involves one copper center acting as a Lewis acid to enhance the electrophilicity of the azide, while the other facilitates the nucleophilic attack of the acetylide.[1][5] This leads to the formation of a six-membered metallacycle intermediate.
-
Rearomatization and Product Release : The metallacycle rapidly rearranges to form the stable copper-triazolide product, which then undergoes protonolysis to release the 1,4-disubstituted triazole and regenerate the active catalyst.
The following diagram illustrates the proposed catalytic cycle for chelation-assisted CuAAC, highlighting the central role of the dinuclear copper species.
References
- 1. Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to BP Fluor 430 Picolyl Azide and its Equivalence to Alexa Fluor 430
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of BP Fluor 430 picolyl azide (B81097), a fluorescent dye commonly used in bioorthogonal chemistry, and its relationship to the well-established Alexa Fluor 430. We will delve into their comparative spectral properties, the advantages of the picolyl azide moiety in click chemistry, and provide detailed experimental protocols for their application in cellular and protein labeling.
Introduction
In the realm of molecular biology and drug development, fluorescent labeling is an indispensable tool for visualizing and quantifying biological processes. The Alexa Fluor family of dyes has long been a gold standard due to their brightness and photostability.[1] BP Fluor dyes have emerged as direct equivalents, offering comparable performance.[2] This guide specifically examines BP Fluor 430 picolyl azide, positioning it as a functional equivalent to Alexa Fluor 430 azide derivatives for applications involving copper-catalyzed click chemistry.
Comparative Analysis of Fluorophore Properties
BP Fluor 430 is marketed as a direct equivalent to Alexa Fluor 430.[2] Both are water-soluble, green-fluorescent dyes that are well-suited for multicolor applications such as flow cytometry and super-resolution microscopy.[2] Their spectral characteristics are closely matched, making them compatible with the same filter sets and instrumentation.
| Property | BP Fluor 430 | Alexa Fluor 430 |
| Excitation Maximum | ~430 nm | ~433 nm[3] |
| Emission Maximum | ~540 nm | ~541 nm[3] |
| Color | Green/Yellow | Green/Yellow[3] |
| Extinction Coefficient | Not specified | 16,000 cm⁻¹M⁻¹[3] |
| pH Sensitivity | Insensitive from pH 4-10[2] | Insensitive from pH 4-10[1] |
The Picolyl Azide Advantage in Click Chemistry
BP Fluor 430 is available with a picolyl azide modification, which offers significant advantages in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The picolyl moiety incorporates a copper-chelating motif into the azide probe.[4] This chelation increases the effective concentration of the Cu(I) catalyst at the reaction site, leading to a dramatic increase in the reaction rate.[4]
The enhanced reaction kinetics allow for a substantial reduction in the required copper catalyst concentration, often by at least ten-fold, without compromising labeling efficiency.[4] This is particularly crucial for live-cell imaging and in vivo studies, as high concentrations of copper can be toxic to cells.[5] The increased sensitivity afforded by the picolyl azide is also highly beneficial for the detection of low-abundance biomolecules.[4]
Experimental Workflows and Signaling Pathways
Fluorescent azides like this compound are integral to several advanced biochemical workflows. Below are two key examples represented as diagrams.
Caption: Metabolic Labeling and Bioorthogonal Detection Workflow.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound and its Alexa Fluor 430 equivalent in cell and protein labeling via copper-catalyzed click chemistry.
Protocol 1: Fluorescent Labeling of Metabolically Tagged Proteins in Cultured Cells
This protocol is adapted from established methods for metabolic labeling and subsequent fluorescent detection.[6]
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Methionine-free medium (if using AHA)
-
Azidohomoalanine (AHA) or other alkyne-containing metabolic label
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS for washing
-
This compound (or equivalent)
-
Anhydrous DMSO
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate (B86663) (CuSO₄), appropriate ligand, and reducing agent like sodium ascorbate)
Procedure:
-
Metabolic Labeling:
-
Seed cells on coverslips or in culture plates at an appropriate density.
-
(Optional, for AHA) To increase incorporation efficiency, replace the culture medium with methionine-free medium and incubate for 30-60 minutes at 37°C.
-
Add the alkyne-containing metabolic label (e.g., AHA) to the culture medium at a pre-determined optimal concentration.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® Cell Reaction Buffer Kit). A typical cocktail includes the fluorescent azide, CuSO₄, a copper ligand/protectant, and a reducing agent in a reaction buffer.
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with standard filter sets for green/yellow fluorescence.
-
Protocol 2: In Vitro Labeling of Alkyne-Modified Proteins
This protocol outlines the general steps for labeling a purified protein that has been modified to contain an alkyne group.
Materials:
-
Purified alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound (or equivalent)
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate), freshly prepared
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified protein in an appropriate buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), copper ligand (e.g., 50 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution, this compound stock solution (typically to a final concentration of 100-200 µM), and the copper ligand.
-
Add the CuSO₄ stock solution (final concentration can be optimized, but with picolyl azide, start with a lower concentration, e.g., 50 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing may be beneficial.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and the protein concentration by measuring the absorbance of the purified conjugate at the dye's absorption maximum (~430 nm) and at 280 nm.
-
The labeled protein is now ready for use in downstream applications such as SDS-PAGE, Western blotting, or fluorescence-based assays.
-
Conclusion
This compound stands as a robust and efficient fluorescent probe for a wide array of applications in modern biological research. Its spectral equivalence to Alexa Fluor 430 ensures its seamless integration into existing experimental setups. Furthermore, the incorporation of the picolyl azide moiety provides a significant enhancement in click chemistry reaction kinetics, enabling more sensitive detection and the use of lower, less cytotoxic copper concentrations. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive resource for researchers looking to employ this powerful tool in their studies of cellular processes and drug development.
References
Methodological & Application
Application Notes and Protocols for BP Fluor 430 Picolyl Azide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 430 picolyl azide (B81097) is a state-of-the-art fluorescent probe designed for the sensitive and robust detection of alkyne-tagged biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This application note provides detailed protocols for the use of BP Fluor 430 picolyl azide in flow cytometry, a powerful technique for single-cell analysis. The unique picolyl azide moiety of this probe incorporates a copper-chelating motif, which significantly enhances the reaction kinetics of the click reaction. This allows for a substantial reduction in the required copper catalyst concentration, thereby minimizing cellular toxicity and preserving the integrity of cellular components, a critical consideration in live-cell and multi-parametric analyses.
The enhanced reactivity of this compound leads to a significant increase in signal intensity, making it particularly well-suited for the detection of low-abundance targets.[1][2] This is a considerable advantage over conventional azide probes.[1][2] These properties make this compound an invaluable tool for a wide range of applications in drug development and biomedical research, including the study of protein synthesis, glycosylation, and other post-translational modifications.
Product Information
| Property | Value |
| Product Name | This compound |
| CAS Number | 2644752-87-2[3] |
| Molecular Formula | C31H34F3N7O7S[3] |
| Molecular Weight | 705.71 g/mol [3] |
| Excitation (max) | ~430 nm |
| Emission (max) | ~539 nm |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C, protected from light |
Key Applications in Flow Cytometry
-
Metabolic Labeling and Detection: Incorporation of alkyne-modified metabolic precursors (e.g., amino acids, sugars, nucleosides) into cellular macromolecules, followed by detection with this compound.
-
Cell Proliferation Assays: Detection of incorporated alkyne-modified nucleosides (e.g., EdU) as a measure of DNA synthesis.
-
Detection of Post-Translational Modifications: Labeling and quantification of glycosylated or prenylated proteins.[4][5][6]
-
High-Throughput Screening: Quantitative analysis of cellular processes in response to drug candidates.
Data Presentation
Table 1: Performance Comparison of Picolyl Azide vs. Conventional Azide
The use of a picolyl azide derivative significantly enhances the fluorescence signal in flow cytometry compared to a conventional azide. This is attributed to the copper-chelating motif that increases the effective local concentration of the copper catalyst at the reaction site.
| Parameter | This compound | Conventional BP Fluor 430 Azide |
| Relative Fluorescence Intensity | Up to 40-fold increase[2][7] | Baseline |
| Required Copper (I) Concentration | As low as 10-50 µM[8] | Typically 100-1000 µM |
| Signal-to-Noise Ratio | High | Moderate |
Note: The fold increase in fluorescence intensity can vary depending on the cell type, the abundance of the alkyne-tagged target, and the specific experimental conditions.
Table 2: Effect of Copper (I) Concentration on Labeling Efficiency and Cell Viability
A key advantage of this compound is the ability to achieve efficient labeling at lower copper concentrations, which is crucial for maintaining cell health.
| Copper (I) Sulfate (B86663) (CuSO4) Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 10 | +++ | >95% |
| 50 | ++++ | >90% |
| 100 | +++++ | ~85% |
| 500 | +++++ | <70% |
Note: Data are illustrative and should be optimized for your specific cell type and experimental setup. Cell viability should always be assessed in parallel with labeling experiments, for instance, by using a viability dye.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins and Detection by Flow Cytometry
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog, L-homopropargylglycine (HPG), into newly synthesized proteins, followed by detection with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
This compound
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., THPTA)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the culture medium with a fresh medium containing 25-50 µM HPG.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.
-
Include a negative control of cells not treated with HPG.
-
-
Cell Harvest and Fixation:
-
Harvest the cells (e.g., by trypsinization for adherent cells).
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
85 µL PBS
-
2 µL of 5 mM this compound in DMSO (final concentration: 10 µM)
-
10 µL of 5 mM CuSO4 (final concentration: 500 µM)
-
2 µL of 50 mM sodium ascorbate (B8700270) (final concentration: 1 mM)
-
1 µL of 50 mM THPTA (final concentration: 500 µM)
-
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Flow Cytometry Analysis:
-
Wash the cells twice with flow cytometry staining buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer equipped with a violet laser (e.g., 405 nm) for excitation and an appropriate emission filter for BP Fluor 430 (e.g., ~540/30 nm).
-
Mandatory Visualization
Caption: Experimental workflow for metabolic labeling and flow cytometry detection.
Caption: Detection of metabolically labeled glycoproteins.
Conclusion
This compound is a highly sensitive and biocompatible fluorescent probe for the detection of alkyne-modified biomolecules in flow cytometry. Its enhanced reactivity allows for the use of lower copper catalyst concentrations, minimizing cytotoxicity and preserving cellular integrity. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers to successfully implement this powerful tool in their studies, enabling new insights into complex biological processes at the single-cell level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medkoo.com [medkoo.com]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling in Live Cells using BP Fluor 430 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of proteins within their native cellular environment is paramount to understanding complex biological processes. Traditional methods often rely on genetic tagging with fluorescent proteins, which can sometimes interfere with protein function due to their size. Bioorthogonal chemistry offers a powerful alternative, enabling the specific labeling of biomolecules with small, fluorescent probes in living systems. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly specific and efficient method for this purpose.
BP Fluor 430 picolyl azide (B81097) is an advanced fluorescent probe designed for the sensitive detection of alkyne-modified proteins in live cells. A key innovation of this probe is the incorporation of a picolyl moiety, which acts as a copper-chelating motif. This feature significantly increases the effective concentration of the copper(I) catalyst at the site of the reaction. The primary benefit of this is a substantial enhancement of the reaction rate, which allows for a dramatic reduction in the overall copper concentration required for efficient labeling.[1][2][3][4] This is critically important for live-cell imaging, as high concentrations of copper are cytotoxic.[5] The use of BP Fluor 430 picolyl azide can lead to a tenfold or greater reduction in the required copper catalyst concentration without compromising labeling efficiency, resulting in improved cell viability and higher sensitivity, making it ideal for the detection of low-abundance proteins.[2][3]
Principle of the Method
The labeling strategy involves a two-step process. First, cells are metabolically labeled with an amino acid analog containing an alkyne group, such as L-homopropargylglycine (HPG), which is an analog of methionine. During protein synthesis, HPG is incorporated into newly synthesized proteins. The second step is the specific reaction of the incorporated alkyne group with the azide group of the this compound probe via CuAAC, resulting in the covalent attachment of the fluorophore to the target proteins. The picolyl group on the azide probe chelates the copper(I) catalyst, accelerating the reaction and allowing for the use of minimal, less toxic concentrations of copper.
Quantitative Data Summary
The use of picolyl azide-containing fluorescent probes demonstrates a significant improvement in labeling efficiency and signal intensity compared to conventional azide probes in copper-catalyzed click reactions.
| Parameter | Conventional Azide | Picolyl Azide | Fold Improvement | Reference |
| Required Copper (CuSO₄) Concentration for Live-Cell Labeling | >100 µM | 10-50 µM | 2-10x reduction | [1][6] |
| Relative Signal Intensity | Baseline | Up to 40-fold increase | Up to 40x | [3] |
| Signal-to-Noise Ratio | Lower | 1.8 to 2.7-fold higher | ~2-3x | [6] |
Experimental Protocols
This section provides a general protocol for the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid and subsequent fluorescent labeling with this compound in live mammalian cells.
Materials
-
This compound
-
L-Homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for endpoint assays)
Protocol 1: Live-Cell Labeling and Imaging
-
Metabolic Labeling:
-
Plate cells on a suitable imaging dish or plate and culture to the desired confluency.
-
Remove the normal growth medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with pre-warmed methionine-free medium supplemented with 25-50 µM HPG.
-
Incubate the cells for 1-24 hours, depending on the desired labeling window for newly synthesized proteins.
-
-
Preparation of Click Reaction Mix:
-
Important: Prepare the following solutions fresh just before use.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
To prepare the final 1X Click Reaction Mix, combine the reagents in the following order to the appropriate volume of PBS or imaging buffer (final concentrations are suggested starting points and may require optimization):
-
This compound to a final concentration of 1-10 µM.
-
CuSO₄ to a final concentration of 10-50 µM.
-
THPTA to a final concentration of 50-250 µM (maintain a 5:1 ratio with CuSO₄).
-
Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM.
-
-
-
Click Reaction:
-
Remove the metabolic labeling medium and wash the cells twice with pre-warmed PBS.
-
Add the freshly prepared 1X Click Reaction Mix to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the Click Reaction Mix and wash the cells three times with PBS.
-
(Optional) For nuclear counterstaining, incubate cells with Hoechst 33342 (e.g., 2 µM) in PBS for 15-30 minutes.
-
Wash the cells once more with PBS.
-
Replace with fresh, pre-warmed complete cell culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 430 (Excitation/Emission maxima ~430/540 nm) and the optional nuclear stain.
-
Protocol 2: Labeling Followed by Fixation and Analysis
-
Metabolic Labeling and Click Reaction:
-
Follow steps 1-3 from Protocol 1.
-
-
Fixation:
-
After the click reaction and washing, remove the final wash solution and add 4% paraformaldehyde in PBS.
-
Incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells three times with PBS.
-
-
Permeabilization (Optional, for subsequent immunostaining):
-
If co-staining with antibodies against intracellular targets is desired, add 0.25% Triton X-100 in PBS to the fixed cells.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Analysis:
-
The fixed and labeled cells can now be imaged or processed for other downstream applications such as flow cytometry or high-content screening.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for live-cell protein labeling.
Chelation-Assisted CuAAC Reaction
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Labeling with BP Fluor 430 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization and tracking of RNA molecules in vitro and in vivo are crucial for understanding their diverse roles in cellular processes, including gene regulation, catalysis, and the pathogenesis of diseases. Fluorescent labeling of RNA is a powerful technique that enables researchers to study RNA localization, transport, and dynamics. This document provides a detailed protocol for the fluorescent labeling of RNA using BP Fluor 430 picolyl azide (B81097), a bright and photostable green-fluorescent probe.
BP Fluor 430 picolyl azide is an advanced labeling reagent designed for highly efficient and sensitive detection of alkyne-modified RNA. It features a picolyl azide moiety that acts as a copper-chelating group, significantly enhancing the rate and efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This allows for the use of lower copper concentrations, minimizing potential RNA damage and cellular toxicity, which is particularly advantageous for in vivo studies.[4][5] BP Fluor 430 is a water-soluble dye with an excitation maximum at 432 nm and an emission maximum at 539 nm, making it compatible with standard fluorescence microscopy setups.[6]
This protocol will cover the enzymatic incorporation of an alkyne handle into RNA and the subsequent CuAAC reaction with this compound. An alternative copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) protocol is also discussed for applications where copper catalysis is not desirable.
Quantitative Data Summary
The following table summarizes the key spectral properties of BP Fluor 430 and provides a qualitative comparison of the two primary click chemistry labeling strategies.
| Parameter | This compound |
| Excitation Maximum (λex) | 430 nm[3] |
| Emission Maximum (λem) | 539 nm[6] |
| Extinction Coefficient | ~15,000 cm⁻¹M⁻¹[3] |
| Molecular Weight | 705.7 g/mol [1][3] |
| Solubility | Water, DMSO, DMF[3] |
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (Copper-free)[7][8] |
| Reaction Rate | Very Fast (accelerated by picolyl azide)[2][5] | Fast[9][10] |
| Biocompatibility | Lower, due to copper toxicity[4][11] | High, suitable for live cells[7][12] |
| Required Modification on RNA | Terminal Alkyne | Terminal Alkyne |
| Required Modification on Probe | Azide (e.g., this compound) | Strained Alkyne (e.g., DBCO) |
Experimental Protocols
Part 1: Enzymatic Incorporation of a Terminal Alkyne into RNA
This protocol describes the addition of an alkyne-modified nucleotide to the 3'-end of an RNA molecule using a terminal nucleotidyl transferase, such as poly(A) polymerase. This method is suitable for post-transcriptional labeling of RNA.
Materials:
-
RNA of interest
-
Alkynyl-modified ATP or CTP analog (e.g., 3'-Ethynyl-ATP)
-
Poly(A) polymerase or T4 RNA ligase
-
Reaction Buffer (specific to the enzyme)
-
RNase-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
RNA: 1-10 µg
-
10x Enzyme Reaction Buffer: 2 µL
-
Alkynyl-modified NTP (1 mM): 2 µL
-
Enzyme (e.g., Poly(A) polymerase): 1-2 µL
-
RNase-free water: to a final volume of 20 µL
-
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically for different RNAs and enzymes.
-
RNA Purification: Purify the alkyne-modified RNA to remove unincorporated nucleotides and the enzyme. This can be achieved using an RNA cleanup kit following the manufacturer's instructions or by standard ethanol precipitation.
-
Quantification: Determine the concentration of the purified alkyne-modified RNA using a spectrophotometer (e.g., NanoDrop).
Part 2: RNA Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne-modified RNA and this compound.
Materials:
-
Alkyne-modified RNA (from Part 1)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
RNase-free buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
RNase-free water
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in RNase-free water.
-
Prepare a 100 mM stock solution of THPTA in RNase-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in RNase-free water. Note: This solution should be prepared fresh.
-
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components in the specified order:
-
Alkyne-modified RNA (10-50 µM final concentration)
-
This compound (2-5 fold molar excess over RNA)
-
CuSO₄ (50-100 µM final concentration)
-
THPTA (5-fold molar excess over CuSO₄)
-
RNase-free buffer to the desired final volume.
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM. Mix gently by pipetting.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. Protect the reaction from light.
-
Purification of Labeled RNA: Purify the labeled RNA to remove the catalyst, excess dye, and other reaction components using an RNA purification kit or ethanol precipitation.
-
Analysis: The labeling efficiency can be assessed by gel electrophoresis (visualizing the fluorescently labeled RNA) or by spectrophotometry, measuring the absorbance of the RNA at 260 nm and the dye at its excitation maximum (~430 nm).
Alternative Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of copper is a concern, such as in live cells, a copper-free click chemistry approach can be used. This requires the RNA to be labeled with an azide and the fluorophore to contain a strained alkyne (e.g., DBCO).
Note: This protocol assumes the availability of azide-modified RNA and a strained alkyne version of the fluorophore (e.g., BP Fluor 430-DBCO).
Materials:
-
Azide-modified RNA
-
BP Fluor 430-DBCO (or other strained alkyne fluorophore)
-
RNase-free buffer (e.g., PBS, pH 7.4)
-
RNA purification kit or ethanol precipitation reagents
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the azide-modified RNA (10-50 µM final concentration) and BP Fluor 430-DBCO (2-10 fold molar excess over RNA) in the reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Purification: Purify the labeled RNA as described in the CuAAC protocol.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 荧光染料 | MCE [medchemexpress.cn]
- 3. This compound, 2644752-87-2 | BroadPharm [broadpharm.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. Fast RNA conjugations on solid phase by strain-promoted cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 430 Picolyl Azide: Application Notes and Protocols for Super-Resolution Microscopy (STORM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 430, an equivalent to Alexa Fluor™ 430, is a green-emitting fluorescent dye increasingly utilized in super-resolution microscopy. Its picolyl azide (B81097) derivative, BP Fluor 430 picolyl azide, offers enhanced reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This feature is particularly advantageous for biological imaging as it allows for a significant reduction in the concentration of the copper catalyst, which can be toxic to cells.[1][2][3] This application note provides a detailed overview of the use of this compound in Stochastic Optical Reconstruction Microscopy (STORM), a super-resolution technique that achieves nanoscale resolution by sequentially activating and localizing individual fluorophores.[4][5][6] We present key photophysical properties, detailed experimental protocols for cell labeling and STORM imaging, and troubleshooting guidance to empower researchers in their quest for high-quality super-resolution data.
Data Presentation
While specific quantitative photophysical data for BP Fluor 430 in STORM buffers is not extensively published, the properties of its spectral equivalent, Alexa Fluor 430, and other green-emitting dyes used in STORM provide valuable benchmarks. The performance of any fluorophore in STORM is critically dependent on the imaging buffer composition.
Table 1: Photophysical Properties of BP Fluor 430 and Comparable Dyes for STORM
| Property | BP Fluor 430 / Alexa Fluor 430 | Alexa Fluor 488 (for comparison) | Alexa Fluor 568 (for comparison) | Reference |
| Excitation Maximum (nm) | ~431 | ~495 | ~578 | [7][8] |
| Emission Maximum (nm) | ~541 | ~519 | ~603 | [7][8] |
| Quantum Yield | ~0.54 | ~0.92 | ~0.69 | [9] |
| Photon Yield per switching event (photons) | Data not available | ~1193 | Data not available | [10] |
| On/Off Duty Cycle | Data not available | Data not available | Data not available | |
| Number of Switching Cycles | Data not available | Data not available | Data not available |
Note: The photon yield, duty cycle, and number of switching cycles are highly dependent on the specific STORM imaging buffer and illumination conditions. The values for Alexa Fluor 488 are provided as a general reference for a green-emitting dye in STORM.[10]
Experimental Protocols
I. Labeling of Cellular Structures with this compound via Click Chemistry
This protocol describes the labeling of alkyne-modified biomolecules within fixed cells using this compound. The picolyl azide moiety enhances the efficiency of the copper-catalyzed click reaction, allowing for lower copper concentrations.[11]
Materials:
-
Fixed cells containing alkyne-modified target molecules
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium for imaging
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a final reaction volume of 500 µL:
-
445 µL of PBS
-
5 µL of this compound (from a 1 mM stock in DMSO, final concentration 10 µM)
-
25 µL of 20 mM Copper(II) sulfate (final concentration 1 mM)
-
25 µL of 50 mM THPTA (final concentration 2.5 mM)
-
-
Vortex the solution gently.
-
Add 25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration 5 mM) to initiate the reaction. Vortex immediately.
-
-
Labeling:
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslip with an appropriate STORM imaging buffer (see protocol below).
-
II. STORM Imaging Protocol
This protocol provides a general framework for STORM imaging of samples labeled with BP Fluor 430. Optimization of laser powers and buffer composition is often necessary to achieve the best blinking performance for this specific dye.
Materials:
-
Labeled cells on a coverslip
-
STORM imaging buffer (see recipe below)
-
STORM-equipped microscope with appropriate lasers (e.g., 405 nm for activation and 488 nm or 561 nm for excitation) and a high-sensitivity camera.
STORM Imaging Buffer Preparation (prepare fresh):
An optimized imaging buffer is crucial for achieving the stochastic blinking required for STORM. For green-emitting dyes, a buffer containing a reducing agent like mercaptoethylamine (MEA) and an oxygen-scavenging system is recommended.[12][13]
Recipe for MEA-based STORM Buffer (1 mL):
-
880 µL of Buffer B (50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose)
-
100 µL of 1 M MEA solution
-
10 µL of GLOX solution (14 mg Glucose Oxidase and 50 µL of 17 mg/mL Catalase in 200 µL of Buffer A - 10 mM Tris-HCl pH 8.0, 50 mM NaCl)
-
Optional: 2 mM Cyclooctatetraene (COT) can be added to improve the photon yield of some dyes.[12]
Procedure:
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Locate the region of interest using low-power illumination.
-
-
Image Acquisition:
-
Switch to the STORM imaging buffer.
-
Use a high laser power at the excitation wavelength (e.g., 488 nm or 561 nm) to drive most of the fluorophores into a dark state.
-
Use a low-power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate a subset of fluorophores in each frame.
-
Acquire a long series of images (typically 10,000-100,000 frames) with a high-speed camera. The exposure time should be short enough to capture single blinking events without significant motion blur.
-
-
Image Reconstruction:
-
Process the raw image data using a localization algorithm to determine the precise coordinates of each detected fluorophore.
-
Reconstruct the final super-resolution image from the accumulated localizations.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 5. mvi-inc.com [mvi-inc.com]
- 6. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. abcam.com [abcam.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. microscopyu.com [microscopyu.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.edu [augusta.edu]
Application Notes and Protocols for Multiplexing with BP Fluor 430 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplexed fluorescence microscopy is a powerful technique that enables the simultaneous visualization of multiple molecular species within a single sample. This approach provides crucial spatial and temporal information about the localization, interaction, and dynamics of various cellular components, offering deeper insights into complex biological processes. This document provides detailed application notes and protocols for performing three-color fluorescence imaging using BP Fluor 430 picolyl azide (B81097) in conjunction with other spectrally compatible fluorophores.
BP Fluor 430 picolyl azide is a green-fluorescent probe with excitation and emission maxima at approximately 430 nm and 539 nm, respectively[1][2][3][4]. The integrated picolyl azide moiety enhances the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, allowing for the use of lower copper concentrations. This is particularly advantageous for multiplexing experiments as it minimizes potential toxicity and preserves the fluorescence of other probes, such as fluorescent proteins.
This guide details a workflow for the simultaneous detection of nascent DNA synthesis, the microtubule network, and a nuclear protein, providing a practical example of a multiplexed experiment.
Fluorophore Selection for Multiplexing with BP Fluor 430
Successful multiplexing hinges on the selection of fluorophores with minimal spectral overlap. For a three-color panel including BP Fluor 430, we recommend Alexa Fluor 555 and Alexa Fluor 647. The spectral properties of these dyes are summarized in the table below, demonstrating their suitability for simultaneous imaging with standard filter sets.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Labeling Method | Target |
| This compound | ~430[1][2][4] | ~539[1] | Click Chemistry (CuAAC) | Alkyne-modified molecules (e.g., EdU) |
| Alexa Fluor 555 | ~555[5][6][7] | ~565-572[5][6][7][8] | Immunofluorescence (Secondary Ab) | Cytoskeletal proteins (e.g., α-tubulin) |
| Alexa Fluor 647 | ~650[9][10][11] | ~665-671[9][10][11] | Immunofluorescence (Secondary Ab) | Nuclear proteins (e.g., p-ERK) |
Experimental Workflow
The following diagram illustrates the general workflow for the three-color multiplexing experiment described in this guide.
Detailed Experimental Protocol
This protocol outlines the simultaneous detection of nascent DNA synthesis (via EdU incorporation and this compound click chemistry), α-tubulin (via immunofluorescence with an Alexa Fluor 555 secondary antibody), and phosphorylated ERK (p-ERK, a nuclear protein, via immunofluorescence with an Alexa Fluor 647 secondary antibody).
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Triton X-100
-
Paraformaldehyde (PFA)
-
Primary antibodies:
-
Rabbit anti-p-ERK antibody
-
Mouse anti-α-tubulin antibody
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG (H+L) conjugated to Alexa Fluor 647
-
Goat anti-mouse IgG (H+L) conjugated to Alexa Fluor 555
-
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and EdU Labeling:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for the desired pulse duration (e.g., 1-2 hours) to label newly synthesized DNA.
-
(Optional) Stimulate cells with an appropriate agent (e.g., Epidermal Growth Factor - EGF) to induce signaling pathways of interest, such as the ERK pathway.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of TBS
-
10 µL of 10 mM Sodium Ascorbate (freshly prepared)
-
5 µL of 2 mM this compound in DMSO
-
50 µL of 20 mM CuSO4
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a solution containing both primary antibodies (rabbit anti-p-ERK and mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution containing both fluorophore-conjugated secondary antibodies (Alexa Fluor 647 anti-rabbit and Alexa Fluor 555 anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the cells with DAPI or Hoechst stain in PBS for 5 minutes at room temperature to visualize the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for BP Fluor 430, Alexa Fluor 555, and Alexa Fluor 647.
-
Analyze the images using appropriate software to quantify fluorescence intensity, co-localization, and other relevant parameters.
-
Application Example: Visualizing the ERK Signaling Pathway
The Ras-ERK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Upon stimulation by growth factors like EGF, a phosphorylation cascade leads to the activation and nuclear translocation of ERK. Multiplexed imaging can be used to visualize the activation state of this pathway in the context of other cellular events.
The protocol described above can be adapted to study the ERK pathway by stimulating serum-starved cells with EGF prior to fixation. This will lead to an increase in nuclear p-ERK, which can be visualized with the Alexa Fluor 647 channel. The EdU labeling in the BP Fluor 430 channel will identify proliferating cells, and the α-tubulin staining in the Alexa Fluor 555 channel will provide a clear outline of the cellular structure.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background Fluorescence | Incomplete washing | Increase the number and duration of wash steps. |
| Non-specific antibody binding | Optimize blocking conditions (time, concentration of blocking agent). | |
| Autofluorescence | Use a different fixative or include a quenching step (e.g., sodium borohydride (B1222165) treatment). | |
| Weak Signal | Low target abundance | Use signal amplification techniques (e.g., tyramide signal amplification). |
| Inefficient click reaction | Ensure the sodium ascorbate solution is fresh. Optimize the concentrations of copper and azide. | |
| Photobleaching | Use an antifade mounting medium and minimize exposure to excitation light. | |
| Spectral Bleed-through | Inappropriate filter sets | Use narrow bandpass filters to minimize spectral overlap. |
| Overlapping emission spectra | Perform sequential image acquisition for each channel. | |
| Use spectral unmixing software if available. |
For more in-depth troubleshooting, consulting a comprehensive guide on fluorescence microscopy is recommended.
References
- 1. BP Fluor 430 NHS Ester, 467233-93-8 | BroadPharm [broadpharm.com]
- 2. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 3. BP Fluor 430 DBCO - Taskcm [taskcm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Streptavidin/Alexa Fluor 555 FluoroFinder [app.fluorofinder.com]
- 8. Alexa Fluor® 555 Secondary Antibodies - Jackson Immuno [jacksonimmuno.com]
- 9. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. mCherry/Alexa Fluor 647 FluoroFinder [app.fluorofinder.com]
Application Note: Copper-Catalyzed Click Chemistry of BP Fluor 430 Picolyl Azide
An application note on the click chemistry reaction conditions for BP Fluor 430 Picolyl Azide (B81097) is provided below. This document offers detailed protocols for researchers, scientists, and professionals in drug development, focusing on copper-catalyzed click chemistry (CuAAC).
Introduction
BP Fluor 430 Picolyl Azide is a fluorescent labeling reagent designed for sensitive detection in biological systems. It incorporates a picolyl azide moiety, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The key feature of picolyl azides is the presence of a nitrogen atom in the pyridine (B92270) ring, which acts as a chelating agent for the copper(I) catalyst. This chelation accelerates the reaction rate, allowing for lower catalyst concentrations and faster conjugation compared to traditional terminal azides. This enhanced reactivity makes this compound an ideal tool for labeling alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.
Reaction Principle
The copper(I)-catalyzed reaction between the this compound and a terminal alkyne proceeds via a cycloaddition mechanism to form a stable triazole linkage. The picolyl group's intramolecular chelation of the copper catalyst significantly enhances the reaction kinetics.
Experimental Protocols
This section provides a general protocol for the copper-catalyzed click chemistry reaction using this compound. The conditions may require optimization based on the specific alkyne-modified substrate and experimental goals.
Materials and Reagents:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Solvent for dissolving the azide (e.g., DMSO or DMF)
Protocol for Labeling Proteins in Solution:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-modified Protein: Prepare a 1-10 mg/mL solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh for each experiment.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.
-
| Reagent | Final Concentration | Volume for 100 µL Reaction |
| Alkyne-modified Protein | 1-10 µM | Variable |
| This compound | 25-100 µM | 2.5-10 µL of 1 mM |
| Reaction Buffer | - | To 100 µL |
| CuSO₄:THPTA (1:5 molar ratio) | 50 µM CuSO₄, 250 µM THPTA | 0.1 µL of 50 mM CuSO₄, 0.25 µL of 100 mM THPTA |
| Sodium Ascorbate | 2.5 mM | 0.5 µL of 500 mM |
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes. Protect the reaction from light to prevent photobleaching of the fluorophore.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
Workflow Diagram
Preparing Stock Solutions of BP Fluor 430 Picolyl Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of BP Fluor 430 picolyl azide (B81097), a fluorescent probe utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Introduction
BP Fluor 430 picolyl azide is an advanced, green-fluorescent dye designed for sensitive detection of alkyne-tagged biomolecules.[1][2][3] The incorporation of a picolyl moiety forms a copper-chelating motif, which significantly increases the effective concentration of the Cu(I) catalyst at the reaction site.[1][3] This enhancement leads to a more efficient and faster CuAAC reaction, allowing for a substantial reduction in the required copper catalyst concentration—by at least ten-fold—thereby improving the biocompatibility of the labeling protocol, especially in living systems.[1][3] BP Fluor 430 is a bright and photostable dye with excitation and emission maxima at approximately 430 nm and 539 nm, respectively, and its fluorescence is stable over a wide pH range (pH 4-10).[2][4]
Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 705.71 g/mol | [5] |
| Excitation Maximum (λex) | ~430 nm | [1] |
| Emission Maximum (λem) | ~539 nm | [1] |
| Recommended Solvents | Anhydrous Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Water | [1] |
| Storage Conditions | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Protect from light. | [5] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Balance with sufficient precision
-
Personal protective equipment (lab coat, gloves, safety glasses)
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many fluorescent dyes.
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.
-
Mass Calculation: The volume of DMSO required to achieve a 10 mM concentration depends on the mass of the dye. Use the following formula to calculate the required volume:
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000
For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 705.71 g/mol ):
Volume (µL) = [1 mg / 705.71 g/mol ] * 100,000 ≈ 141.7 µL
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute to ensure the dye is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Store the aliquots at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
For most applications, the 10 mM stock solution will be further diluted to a working concentration (e.g., 1-100 µM) in the appropriate reaction buffer. The final concentration should be optimized based on the specific experimental setup.
Experimental Workflow
Caption: Workflow for the preparation of a this compound stock solution.
Signaling Pathway and Logical Relationships
The enhanced performance of this compound is due to the intramolecular association of the picolyl group with the copper catalyst, which then facilitates the cycloaddition with an alkyne-containing molecule.
Caption: Logical diagram of picolyl azide-enhanced CuAAC reaction.
References
Application Notes and Protocols: BP Fluor 430 Picolyl Azide for Imaging Alkyne-Modified Biomolecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
BP Fluor 430 picolyl azide (B81097) is a highly sensitive, green-fluorescent probe designed for the detection and imaging of alkyne-modified biomolecules. This advanced probe utilizes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," to form a stable triazole linkage with terminal alkynes. The key innovation of BP Fluor 430 picolyl azide lies in the incorporation of a picolyl moiety, which acts as a copper-chelating group. This feature significantly enhances the efficiency of the click reaction, allowing for a substantial reduction in the required copper catalyst concentration.[1][2][3] The lower copper levels minimize cellular toxicity and preserve the fluorescence of co-imaged fluorescent proteins, making it an ideal reagent for demanding imaging applications, including the detection of low-abundance biomolecules.[1][2][3]
The BP Fluor 430 dye is a bright and photostable fluorophore with an excitation maximum around 432 nm and an emission maximum at approximately 539 nm.[4] Its conjugates are pH-insensitive over a wide range (pH 4-10), ensuring reliable performance in various biological buffers.[4]
Product Specifications
| Property | Value |
| Fluorophore | BP Fluor 430 |
| Reactive Group | Picolyl Azide |
| Excitation Maximum (Ex) | ~432 nm |
| Emission Maximum (Em) | ~539 nm |
| Molecular Weight | ~705.71 g/mol |
| Solubility | Water, DMSO, DMF |
| Storage | Store at -20°C, protected from light |
Key Advantages of this compound
The picolyl azide moiety offers significant advantages over standard azide probes for CuAAC reactions:
-
Increased Sensitivity: The copper-chelating picolyl group increases the effective concentration of the Cu(I) catalyst at the site of the alkyne, dramatically accelerating the reaction rate.[1][2][3] This can lead to a significant increase in signal intensity, with reports of up to a 42-fold enhancement compared to non-picolyl azide reporters.[5]
-
Reduced Copper Concentration: The enhanced reaction kinetics allow for a tenfold or greater reduction in the concentration of the copper catalyst.[2][3]
-
Lower Toxicity and Improved Biocompatibility: Reduced copper levels minimize cytotoxicity and the generation of reactive oxygen species (ROS), which is crucial for live-cell imaging and preserving cellular health.[6]
-
Compatibility with Fluorescent Proteins: Lower copper concentrations are less likely to quench the fluorescence of genetically encoded reporters like GFP, enabling successful multi-color imaging experiments.[7]
Experimental Protocols
Metabolic Labeling of Biomolecules with an Alkyne Reporter
This initial step involves the incorporation of an alkyne-modified metabolic precursor into the biomolecule of interest (e.g., proteins, glycans, lipids, or nucleic acids). The choice of the alkyne-modified precursor will depend on the specific biological process being studied.
Materials:
-
Alkyne-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) for proteins, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA)
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
Protocol:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the alkyne-modified metabolic precursor at a pre-determined optimal concentration.
-
Incubate the cells for a sufficient period to allow for the incorporation of the alkyne reporter into the biomolecules of interest. The incubation time will vary depending on the cell type and the specific metabolic pathway being investigated.
-
Proceed to the cell fixation and permeabilization steps.
Cell Fixation and Permeabilization
This protocol is intended for fixed-cell imaging.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
Protocol:
-
After metabolic labeling, gently wash the cells twice with PBS.
-
Add the fixative solution and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with the wash buffer.
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with the wash buffer.
Click-iT® Reaction for Fluorescent Labeling
This protocol describes the copper-catalyzed click reaction between the alkyne-modified biomolecule and this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Click-iT® reaction buffer
-
Copper (II) sulfate (B86663) (CuSO₄) solution
-
Copper protectant/reducing agent (e.g., sodium ascorbate)
-
Deionized water
Protocol:
-
Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM. Store any unused stock solution at -20°C.
-
Prepare the Click-iT® reaction cocktail: Prepare the reaction cocktail immediately before use. The following volumes are for a single 500 µL reaction. Add the components in the order listed.
| Component | Volume | Final Concentration |
| 1X Click-iT® reaction buffer | 430 µL | 1X |
| This compound (10 mM stock) | 2.5 µL | 50 µM |
| CuSO₄ solution (e.g., 100 mM) | 5 µL | 1 mM |
| Copper protectant (e.g., 500 mM Sodium Ascorbate) | 10 µL | 10 mM |
| Deionized water | 52.5 µL | - |
| Total Volume | 500 µL |
Note: The optimal concentration of this compound can range from 1 to 50 µM. It is recommended to start with a higher concentration and titrate down to minimize background if necessary. The copper and reducing agent concentrations should also be optimized for each cell type and experimental setup.
-
Labeling Reaction: a. Remove the wash buffer from the fixed and permeabilized cells. b. Add the Click-iT® reaction cocktail to the cells, ensuring the entire surface is covered. c. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: a. Remove the reaction cocktail. b. Wash the cells three times with the wash buffer.
-
Imaging: a. Mount the coverslip with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with filters appropriate for BP Fluor 430 (Excitation: ~430 nm, Emission: ~540 nm).
Data Presentation
Quantitative Comparison of Picolyl Azide vs. Standard Azide
The use of a picolyl azide reporter significantly enhances the fluorescence signal intensity compared to a standard azide reporter.
| Reporter Type | Relative Fluorescence Intensity | Fold Increase |
| Standard Azide Reporter | 1x | - |
| This compound | Up to 42x | Up to 42 |
Data adapted from a study comparing picolyl-containing azide reporters to standard azide reporters for imaging alkyne-lipids.[5]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 4. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Fixation and Permeabilization for BP Fluor 430 Picolyl Azide Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fixation and permeabilization of mammalian cells prior to intracellular staining with BP Fluor 430 picolyl azide (B81097). This bright and photostable green-fluorescent probe is ideal for the detection of alkyne-tagged biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The inclusion of a picolyl moiety in the azide probe significantly accelerates the reaction rate, allowing for a reduction in the copper catalyst concentration, which in turn minimizes potential cellular damage and background fluorescence.[1]
Proper cell preparation is paramount for successful intracellular staining. Fixation preserves cell morphology and retains the target biomolecules in their subcellular location, while permeabilization allows the passage of the staining reagents, including the BP Fluor 430 picolyl azide and the copper catalyst system, across the cell membrane to reach their intracellular targets.[2][3] This protocol outlines optimized methods for fixation and permeabilization that are compatible with the subsequent click chemistry reaction, ensuring robust and specific staining.
Principles
Cell Fixation
Fixation aims to preserve cellular structures in a life-like state by cross-linking proteins or precipitating them.[4][5] The choice of fixative can impact antigenicity and the integrity of the target molecule.
-
Cross-linking fixatives , such as formaldehyde (B43269) (prepared from paraformaldehyde), are widely used for immunofluorescence and click chemistry applications.[2][5] They form covalent bonds between molecules, creating a stable network that preserves cellular architecture well.[4]
-
Precipitating fixatives , like ice-cold methanol (B129727) or ethanol, dehydrate the cell, which denatures and precipitates proteins.[3][5] While they also permeabilize the cell membrane, they can be detrimental to certain epitopes and fluorescent proteins.[6][7]
For this compound staining, formaldehyde-based fixation is generally recommended as it provides good structural preservation with minimal interference with the click reaction.
Cell Permeabilization
Permeabilization creates pores in the cell membrane, allowing macromolecules to enter the cell.[2] The choice of permeabilizing agent depends on the location of the target molecule.
-
Triton™ X-100 and Tween-20 are non-ionic detergents that solubilize lipids from cellular membranes, creating pores.[8][9] They are effective at permeabilizing both the plasma and nuclear membranes.[8]
-
Saponin is a milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, forming pores.[8] It is less disruptive to cellular membranes and proteins but may not efficiently permeabilize the nuclear membrane.[8]
For most intracellular targets, Triton™ X-100 provides a robust and reliable permeabilization.
This compound and Click Chemistry
This compound is a fluorescent probe containing an azide group that specifically reacts with terminal alkynes in a copper(I)-catalyzed reaction to form a stable triazole linkage. The picolyl group on the azide acts as a chelating agent for the copper catalyst, increasing its effective concentration at the reaction site and thereby accelerating the reaction.[1][10] This allows for a significant reduction in the overall copper concentration needed, which is beneficial for preserving cell health and minimizing background.[1]
Experimental Protocols
Reagent Preparation
1. Fixation Solution (4% Formaldehyde in PBS)
-
To prepare 100 mL, dissolve 4 g of paraformaldehyde powder in 80 mL of PBS by heating to 60-70°C with stirring in a fume hood.
-
Add 1-2 drops of 1 M NaOH to clear the solution.
-
Allow the solution to cool to room temperature and adjust the pH to 7.4 with HCl.
-
Bring the final volume to 100 mL with PBS.
-
Filter the solution through a 0.22 µm filter.
-
Store at 4°C for up to one week. Commercially available formaldehyde solutions (e.g., 16% or 37%) can also be used after appropriate dilution in PBS.
2. Permeabilization Buffer (0.25% Triton™ X-100 in PBS)
-
To prepare 100 mL, add 250 µL of Triton™ X-100 to 100 mL of PBS.
-
Mix thoroughly by vortexing or inverting the container.
-
Store at room temperature.
3. Wash Buffer (PBS)
-
Phosphate-Buffered Saline (pH 7.4).
4. Click Reaction Cocktail
-
Note: It is highly recommended to use a commercial kit such as the Click-iT™ Plus Picolyl Azide Toolkit for optimal results, as it contains a copper protectant to minimize cellular damage.[1][11][12] The following is a general recipe.
-
Prepare fresh for each experiment.
-
For a 500 µL reaction volume:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO). The final concentration should be optimized, but a starting point of 1-10 µM is recommended.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water. Prepare this solution fresh.
-
Copper Protectant/Ligand (e.g., THPTA or BTTAA): If not using a kit, a ligand is recommended to stabilize the Cu(I) ion and protect the cells. Prepare a stock solution as per the manufacturer's instructions.
-
Cell Fixation and Permeabilization Protocol
This protocol is suitable for adherent cells grown on coverslips. For suspension cells, centrifugation steps (300 x g for 5 minutes) should be used between each step to pellet the cells and exchange solutions.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Wash: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add the 4% Formaldehyde Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.
-
Wash: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the Permeabilization Buffer (0.25% Triton™ X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each. The cells are now ready for the click chemistry reaction.
This compound Staining Protocol
-
Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. Add the components in the following order:
-
PBS
-
This compound stock solution
-
Copper(II) Sulfate stock solution
-
Reducing agent stock solution Vortex gently to mix.
-
-
Staining: Aspirate the final PBS wash from the fixed and permeabilized cells and add the click reaction cocktail to cover the cells.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Wash: Aspirate the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filters for BP Fluor 430 (Excitation/Emission maxima ~432/539 nm).[12]
Data Presentation
| Parameter | Fixation | Permeabilization | Click Chemistry |
| Reagent | 4% Formaldehyde in PBS | 0.25% Triton™ X-100 in PBS | This compound, CuSO₄, Sodium Ascorbate |
| Concentration | 4% | 0.25% | 1-10 µM (Azide), 1-2 mM (CuSO₄), 5-10 mM (Ascorbate) |
| Incubation Time | 15 minutes | 10-15 minutes | 30 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Mandatory Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Molecular Probes Click-iT Plus Alexa Fluor 488 Picolyl Azide Toolkit 1 kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 2. Click-iT™ Plus Alexa Fluor™ 555 Picolyl Azide Toolkit 1 kit | Buy Online [thermofisher.com]
- 3. Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Click-iT™ Plus Alexa Fluor™ 488 Picolyl Azide Toolkit - FAQs [thermofisher.com]
Troubleshooting & Optimization
Optimizing Copper Concentration for BP Fluor 430 Picolyl Azide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper concentration in experiments utilizing BP Fluor 430 picolyl azide (B81097). The unique copper-chelating motif of the picolyl azide allows for a significant reduction in copper catalyst concentration, enhancing biocompatibility while maintaining high reaction efficiency.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using BP Fluor 430 picolyl azide over a standard azide?
A1: this compound incorporates a copper-chelating picolyl moiety.[2][3][4] This structure raises the effective concentration of the active Cu(I) catalyst at the reaction site, dramatically increasing the rate of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][4] This allows for a significant reduction in the overall copper concentration, by as much as tenfold, without sacrificing labeling efficiency.[2][4] This is particularly crucial for applications in live cells or with sensitive biomolecules where copper toxicity is a concern.[1][5]
Q2: What is the recommended starting concentration of copper for experiments with this compound?
A2: Due to the enhanced reactivity of the picolyl azide, you can start with a much lower copper concentration than in traditional click chemistry reactions. For live-cell imaging, a starting concentration in the range of 10-100 µM CuSO₄ is recommended.[1] In many cases, optimal labeling can be achieved with as low as 20-40 µM CuSO₄, especially when used in conjunction with a copper-chelating ligand like THPTA or BTTAA.[1][6][7]
Q3: When should I consider using a copper ligand, and which one is recommended?
A3: A copper ligand is highly recommended, especially in biological applications. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, protecting it from oxidation and preventing the formation of reactive oxygen species that can damage biomolecules.[8] For live-cell experiments, BTTAA has been shown to be particularly effective in combination with picolyl azides.[1] A ligand-to-copper ratio of 5:1 is often recommended to ensure catalyst stability and protect sensitive biological samples.[4][8]
Q4: Can I perform copper-free click chemistry with this compound?
A4: this compound is designed for copper-catalyzed click chemistry (CuAAC). While the picolyl group enhances the copper-catalyzed reaction, it does not enable a copper-free reaction with standard alkynes. For copper-free click chemistry, you would need to use a strained alkyne, such as a DBCO-modified molecule.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inactive Copper Catalyst: The active Cu(I) catalyst may have been oxidized to inactive Cu(II). | Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) in situ. Ensure your reaction buffer is deoxygenated.[8] |
| Insufficient Copper Concentration: While picolyl azide allows for lower copper levels, the concentration might still be too low for your specific system. | Gradually increase the CuSO₄ concentration in increments, for example, from 20 µM to 50 µM, and assess the signal intensity. | |
| Degraded this compound: Improper storage can lead to degradation of the fluorescent probe. | Store the reagent as recommended by the manufacturer, typically at -20°C and protected from light. Allow the vial to warm to room temperature before opening to prevent condensation.[8] | |
| Inaccessible Alkyne: The alkyne-tagged molecule of interest may be sterically hindered or buried within a larger structure. | Consider using a longer PEG spacer on your alkyne or azide to improve accessibility. In some cases, denaturation of proteins may be necessary.[4] | |
| High Background Fluorescence | Excess this compound: Using too high a concentration of the fluorescent probe can lead to non-specific binding. | Titrate down the concentration of this compound. A typical starting concentration is 5 µM, which can be adjusted as needed.[10] |
| Copper-Mediated Cell Toxicity (in live cells): High concentrations of copper can be toxic to cells, leading to artifacts. | Reduce the copper concentration to the lowest effective level (e.g., 10-40 µM). Ensure a sufficient excess of a protective ligand like BTTAA or THPTA is used.[1][6][7] | |
| Precipitate Formation: A precipitate in the reaction mixture can indicate insolubility of reactants or catalyst complexes. | Ensure all components are fully dissolved in a suitable solvent system. For biological samples, aqueous buffers with co-solvents like DMSO or t-BuOH are often effective.[8][11] |
Experimental Protocols
General Protocol for Labeling with this compound
This protocol provides a general workflow for a click chemistry reaction. Optimal concentrations of each component should be determined empirically for each specific application.
1. Preparation of Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 1-5 mM) in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a 10-100 mM stock solution in deionized water.
-
Copper Ligand (e.g., THPTA or BTTAA): Prepare a 50-500 mM stock solution in deionized water or a suitable buffer.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.
2. Reaction Setup (Example for a 100 µL final volume):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Alkyne-tagged Sample | Variable | Variable | Variable |
| This compound | 1 mM | 5 µL | 50 µM |
| Copper Ligand (e.g., BTTAA) | 10 mM | 2 µL | 200 µM |
| CuSO₄ | 10 mM | 0.5 µL | 50 µM |
| Sodium Ascorbate | 100 mM | 5 µL | 5 mM |
| Reaction Buffer (e.g., PBS) | 1X | Up to 100 µL | 1X |
3. Reaction Procedure:
-
To your alkyne-tagged sample in the reaction buffer, add the this compound and the copper ligand. Mix gently.
-
Add the CuSO₄ solution and mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Proceed with downstream applications such as purification, imaging, or analysis.
Visualizing the Workflow and Rationale
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Reducing Copper Toxicity in Live Cell Imaging with Picolyl Azides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with copper toxicity during live cell imaging experiments utilizing picolyl azides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in copper-catalyzed click chemistry (CuAAC) in live cells?
A1: The primary cause of cytotoxicity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in live cells is the presence of the copper(I) catalyst.[1][2][3][4] Copper ions can induce oxidative stress through the generation of reactive oxygen species (ROS) via Fenton-type reactions, which can damage cellular components like proteins and nucleic acids.[2][5][6] This can lead to morphological changes, such as focal swelling in neurons, and ultimately, cell death.[7]
Q2: How do picolyl azides help in reducing copper-induced toxicity?
A2: Picolyl azides contain a copper-chelating picolyl moiety.[7][8][9][10][11][12][13][14] This internal chelating group increases the effective concentration of the copper catalyst at the reaction site, which dramatically accelerates the reaction rate.[7][15] This enhanced efficiency allows for a significant reduction in the overall copper concentration required for the labeling reaction, thereby minimizing its toxic effects on living cells.[7][15]
Q3: Can I use picolyl azides without any additional copper-chelating ligands?
A3: While picolyl azides themselves are copper-chelating, their effectiveness is significantly enhanced when used in combination with water-soluble Cu(I) ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA.[7][8][9] These ligands further stabilize the Cu(I) oxidation state, improve reaction speed at low copper concentrations, and reduce the production of reactive oxygen species.[8][9][10] The synergistic effect of picolyl azides and these ligands allows for successful labeling at copper concentrations as low as 40 µM with no observable toxicity.[8][9]
Q4: What are the alternatives to copper-catalyzed click chemistry for live cell imaging?
A4: For applications where any level of copper toxicity is a concern, copper-free click chemistry methods are excellent alternatives. The most common methods are:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method utilizes strained cyclooctynes (e.g., DIBO, DBCO) that react spontaneously with azides without the need for a metal catalyst.[16][17][18]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) reactions: This is another fast and bioorthogonal reaction that does not require a copper catalyst.[16][18]
These copper-free methods are highly biocompatible and suitable for dynamic in vivo imaging.[1][16][17][19]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death or morphological changes observed after labeling. | Copper concentration is too high. | Reduce the CuSO4 concentration. With picolyl azides, concentrations as low as 10-50 µM can be effective, especially when used with a copper-chelating ligand like THPTA.[7][8][9] |
| Prolonged incubation time with the copper catalyst. | Minimize the incubation time for the click reaction. Picolyl azide-mediated reactions are often complete within 5-20 minutes.[7] | |
| Absence or insufficient concentration of a protective ligand. | Always include a water-soluble Cu(I) ligand like THPTA or BTTAA in your reaction mixture at a concentration typically 5-fold higher than the CuSO4 concentration.[7] | |
| Low fluorescence signal or poor labeling efficiency. | Suboptimal copper concentration. | While reducing copper is key for viability, too little will result in an inefficient reaction. Perform a titration of CuSO4 concentration (e.g., 10 µM, 25 µM, 50 µM) to find the optimal balance between signal and viability for your specific cell type.[7] |
| Inefficient azide (B81097) incorporation. | Ensure that the metabolic labeling step with the azide-modified substrate is optimized for your cell line, including incubation time and substrate concentration. | |
| Reagent degradation. | Prepare fresh solutions of sodium ascorbate (B8700270) immediately before use, as it is prone to oxidation. | |
| High background fluorescence. | Non-specific binding of the fluorescent probe. | Include wash steps with an appropriate buffer (e.g., PBS with 1% BSA) after the click reaction to remove unbound probe. |
| Starting concentration of the picolyl azide probe is too high. | Titrate the concentration of the Alexa Fluor® picolyl azide probe. A starting concentration of 5 µM is recommended, which can be adjusted as needed.[20] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: Recommended Copper Concentrations for Live Cell Labeling with Picolyl Azides
| Cell Type | CuSO4 Concentration | Ligand | Notes |
| HEK cells | 10 µM, 40 µM, 100 µM | THPTA or BTTAA (5-fold excess) | Picolyl azide showed a 25-fold increase in signal compared to non-chelating azide.[7] |
| Neurons | 50 µM | THPTA | Higher concentrations (300 µM) caused focal swelling, a sign of toxicity.[7] |
| HEK293T cells | 40 µM | THPTA | No toxicity was observed at this concentration when using a picolyl azide.[8][9] |
| General Live Cells | 5-50 µM | THPTA | Recommended range for live cell CuAAC with genetically encoded picolyl azide.[10] |
Table 2: Comparison of Picolyl Azide vs. Conventional Azide
| Parameter | Picolyl Azide | Conventional Alkyl Azide |
| Relative Signal Intensity | Up to 25-fold higher signal on living cells.[7] | Baseline |
| Required Copper Concentration | Can be reduced 10-fold without sacrificing signal.[7][15] | Higher concentrations required. |
| Reaction Rate | Significantly faster, complete within 5 minutes at 10-100 µM Cu.[7] | Slower at equivalent low copper concentrations. |
Experimental Protocols
Protocol 1: General Live Cell Surface Labeling using Picolyl Azide
This protocol is a general guideline for labeling cell surface proteins that have been metabolically tagged with an azide.
-
Metabolic Labeling: Culture cells with an appropriate azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz, for glycans) for 24-48 hours. The optimal concentration and incubation time should be determined for each cell line.
-
Cell Preparation:
-
Prepare Click Reaction Cocktail (prepare fresh):
-
In a microcentrifuge tube, combine the following in order:
-
Picolyl azide-fluorophore conjugate (e.g., Alexa Fluor 647 picolyl azide) to a final concentration of 5-20 µM.
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 40-50 µM.[7][8][9]
-
A 5-fold molar excess of a copper-chelating ligand (e.g., THPTA or BTTAA) relative to CuSO4.
-
-
Vortex briefly to mix.
-
Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to a final concentration of 2.5 mM.[4]
-
-
Labeling Reaction:
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with cold PBS.
-
Add fresh media or imaging buffer to the cells.
-
Proceed with live cell imaging using fluorescence microscopy.
-
Visualizations
Caption: Experimental workflow for live cell labeling using picolyl azides.
Caption: Logic diagram illustrating the reduction of copper toxicity using picolyl azides.
References
- 1. pnas.org [pnas.org]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel copper-chelating strategy for fluorescent proteins to image dynamic copper fluctuations on live cell surfaces - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03027C [pubs.rsc.org]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 9. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [diva-portal.org]
- 12. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
how to minimize non-specific binding of BP Fluor 430 picolyl azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of BP Fluor 430 picolyl azide (B81097) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with BP Fluor 430 picolyl azide?
Non-specific binding of this compound can stem from several factors, primarily related to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and interactions with cellular components. Key causes include:
-
Suboptimal Click Chemistry Conditions: Incorrect ratios of copper, ligand, and reducing agent can lead to side reactions and precipitation of the fluorescent probe.[1][2][3]
-
Reaction with Cellular Thiols: Free cysteine thiols in proteins can react with the terminal alkyne probe or the copper-triazole intermediate, leading to background labeling.[4]
-
Hydrophobic and Electrostatic Interactions: The fluorescent dye itself may non-specifically adhere to cellular structures through hydrophobic or electrostatic forces.[5][6]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells or tissues can lead to high background fluorescence.[7][8][9]
-
Excess Reagents: Using an excessive concentration of the this compound can result in unbound dye remaining in the sample, contributing to background signal.[3][10]
-
Sample Autofluorescence: Endogenous fluorophores within the cells or tissue can contribute to the overall background signal, which may be mistaken for non-specific binding.[11][12]
Q2: How can I optimize the Click-iT® reaction to minimize non-specific binding?
Optimizing the CuAAC reaction is critical. The picolyl azide chemistry is designed to require lower copper concentrations, which already helps reduce background.[13] Further optimization can be achieved by:
-
Titrating Reagent Concentrations: Systematically vary the concentrations of this compound, copper sulfate (B86663), and the reducing agent to find the optimal balance that yields a high signal-to-noise ratio.
-
Controlling Reaction Time: Incubating for the minimum time required for a robust signal can help reduce the chances of side reactions.
-
Premixing a Catalyst Solution: Always premix the copper sulfate and ligand before adding them to the reaction mixture to ensure proper complex formation.[1]
Q3: What are the most effective blocking agents to use with this compound?
The choice of blocking agent is crucial for preventing non-specific binding. Common and effective options include:
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in your wash buffer is a standard and effective blocking agent for many applications.[8][14]
-
Normal Serum: Using normal serum from the species in which your secondary antibody (if applicable) was raised can be very effective.[9]
-
Commercial Blocking Buffers: Several commercially available blocking buffers are formulated to reduce background fluorescence and can be a good option.[15]
Q4: Can sample preparation and handling affect non-specific binding?
Yes, proper sample handling is essential. Consider the following:
-
Washing Steps: Thorough and repeated washing steps after the click reaction are critical to remove any unbound this compound.
-
Fixation and Permeabilization: The choice of fixative and permeabilization agent can impact background fluorescence. If high background persists, consider testing alternative protocols, such as methanol (B129727) fixation instead of formaldehyde.[16]
-
Autofluorescence Quenching: If your sample has high intrinsic autofluorescence, consider treating it with a quenching agent like Sudan Black B or using photobleaching techniques.[6][11]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with non-specific binding of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence in negative control (no alkyne-labeled target) | 1. Non-specific binding of the azide dye to cellular components.[17] 2. Insufficient blocking.[7][9] 3. Inadequate washing. | 1. Optimize blocking conditions (increase concentration or try a different agent). 2. Increase the number and duration of wash steps post-incubation. 3. Include a detergent like Tween-20 (0.05-0.1%) in the wash buffer. |
| Diffuse, non-specific staining throughout the sample | 1. Suboptimal CuAAC reaction conditions.[2][18] 2. Excess concentration of this compound.[3] 3. Reaction with cellular thiols.[4] | 1. Titrate the concentrations of copper, ligand, and reducing agent. 2. Perform a titration of the this compound to find the lowest effective concentration. 3. Consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM). |
| Precipitates or aggregates of the fluorescent dye observed | 1. Poor solubility of the azide dye. 2. Incorrect preparation of the click reaction cocktail. | 1. Ensure the this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the aqueous reaction buffer. 2. Prepare the click reaction cocktail fresh each time and add the components in the recommended order.[1] |
| High background in specific cellular compartments (e.g., nucleus, mitochondria) | 1. Electrostatic or hydrophobic interactions of the dye with components of that compartment.[5] 2. Autofluorescence from that compartment.[12] | 1. Increase the ionic strength of the wash buffer to disrupt electrostatic interactions. 2. Include a non-ionic detergent in the wash buffer to reduce hydrophobic interactions. 3. Image an unstained control to assess the level of autofluorescence from that compartment. |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound
This protocol provides a starting point for cellular imaging. Optimization may be required for specific cell types and experimental conditions.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[17]
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, ensuring to use the recommended concentrations for the picolyl azide. A typical starting concentration for the azide is 1-5 µM.
-
Remove the blocking buffer and add the reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.05% Tween-20, for 5 minutes each wash.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for BP Fluor 430 (Excitation/Emission: ~430/480 nm).
-
Protocol 2: Optimization of this compound Concentration
-
Prepare a series of dilutions of the this compound in the Click-iT® reaction cocktail, for example: 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Prepare replicate samples of your alkyne-labeled cells and a negative control (no alkyne label).
-
Follow the General Staining Protocol (Protocol 1), incubating a separate sample with each concentration of the azide.
-
Image all samples using the same acquisition settings (e.g., exposure time, gain).
-
Compare the signal intensity in the alkyne-labeled samples to the background in the negative control for each concentration.
-
Select the concentration that provides the best signal-to-noise ratio.
Visualizations
Caption: A logical workflow for troubleshooting high background fluorescence.
Caption: Relationship between causes of non-specific binding and their solutions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. biotium.com [biotium.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. southernbiotech.com [southernbiotech.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Method Blocking Buffers | Fisher Scientific [fishersci.ie]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
improving signal-to-noise ratio in BP Fluor 430 picolyl azide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BP Fluor 430 picolyl azide (B81097) and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is BP Fluor 430 picolyl azide and how does it differ from a standard azide?
A1: this compound is a green-fluorescent probe used for labeling biomolecules that have been modified to contain an alkyne group.[1][2] Unlike standard azides, it features a picolyl moiety, which is a copper-chelating motif.[3][4] This structure raises the effective concentration of the copper(I) catalyst at the reaction site, dramatically increasing the rate of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.[3][5] This enhancement allows for a significant increase in signal intensity and the use of lower, less toxic copper concentrations.[3][6]
Q2: What are the main advantages of using this compound?
A2: The primary advantages of using this compound include:
-
Increased Signal Intensity: Reports indicate up to a 40-fold increase in signal intensity compared to conventional azide fluorophores.[5][6]
-
Faster Reaction Rates: The integrated copper-chelating motif accelerates the CuAAC reaction, enabling complete labeling in as little as 15-30 minutes at room temperature.[3]
-
Improved Biocompatibility: The enhanced reaction efficiency permits a tenfold or greater reduction in the copper catalyst concentration, which is beneficial for live-cell imaging and reduces cellular toxicity.[3][5][6]
-
High Sensitivity: The significant signal enhancement is particularly valuable for detecting low-abundance biomolecules.[3][6]
Q3: What are the excitation and emission maxima for BP Fluor 430?
A3: BP Fluor 430 has an excitation maximum of approximately 432 nm and an emission maximum of around 539 nm.[1] It is well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[2]
Q4: Is this compound suitable for copper-free click chemistry?
A4: While the picolyl azide moiety is specifically designed to enhance copper-catalyzed reactions, the azide group can, in principle, react with strained cyclooctynes (e.g., DBCO) in copper-free click chemistry. However, the primary advantage of the picolyl group is lost in this context. For copper-free reactions, a fluorophore conjugated to a strained alkyne like DBCO would be more conventional.
Troubleshooting Guide
Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can manifest as either a weak signal or high background fluorescence. Below are common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Click Reaction | Optimize Reagent Concentrations: Ensure you are using the recommended concentrations for this compound, copper sulfate, and a reducing agent. See the optimized concentrations in the table below. Fresh Reagents: Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use, as it is prone to oxidation. Ligand Use: Incorporate a copper-stabilizing ligand like THPTA or BTTAA to protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[4] |
| Low Abundance of Target Molecule | Increase Labeling Time: For metabolic labeling with an alkyne-modified precursor, increase the incubation time to allow for more incorporation. Signal Amplification: Consider using a biotinylated picolyl azide followed by detection with a streptavidin-fluorophore conjugate for signal amplification. |
| Incorrect Imaging Settings | Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for BP Fluor 430 (Ex: ~432 nm, Em: ~539 nm). Exposure Time: Increase the camera exposure time to capture more photons. |
| Photobleaching | Minimize Light Exposure: Reduce the intensity and duration of excitation light. Use a neutral density filter if possible.[7][8] Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent.[8] |
| Potential Cause | Troubleshooting Steps |
| Excess Fluorophore Concentration | Titrate this compound: High concentrations of the fluorescent probe can lead to non-specific binding. Perform a concentration titration, starting from a lower concentration (e.g., 0.5 µM) and increasing until an optimal signal-to-noise ratio is achieved. A recommended starting concentration is 5 µM, which can be titrated down if high background is observed.[2] |
| Insufficient Washing | Increase Wash Steps: After the click reaction, increase the number and duration of washing steps to remove unbound fluorophore. A common recommendation is to wash three to four times for 5 minutes each with a buffer containing a mild detergent like 0.2% Tween-20.[9] |
| Non-specific Copper-Mediated Staining | Use a Copper Chelator in Wash Buffers: Including a mild copper chelator like EDTA in the post-reaction wash buffers can help remove residual copper ions that may contribute to non-specific signal. Optimize Copper Concentration: The advantage of picolyl azide is the ability to use lower copper concentrations. Titrate your copper concentration downwards (e.g., from 100 µM to 10 µM) to find the lowest effective concentration.[3] |
| Autofluorescence | Use Appropriate Controls: Image an unlabeled sample under the same conditions to assess the level of endogenous autofluorescence. Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the specific BP Fluor 430 signal from the autofluorescence spectrum. Quenching Agents: For tissue sections, consider using an autofluorescence quenching agent like Sudan Black B.[10] |
Quantitative Data Summary
The following table provides recommended concentration ranges for the key components in a this compound click chemistry reaction.
| Reagent | Recommended Concentration Range | Notes |
| This compound | 0.5 µM - 10 µM | Start with 5 µM and titrate down if high background is observed.[2] |
| Alkyne-modified Biomolecule | 10 µM - 5 mM | For dilute biomolecules, a larger excess of the azide probe may be necessary.[4] |
| Copper(II) Sulfate (CuSO₄) | 10 µM - 250 µM | With picolyl azide, concentrations as low as 10-50 µM are often sufficient.[3][11] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 50 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is generally recommended to protect biomolecules and enhance the reaction.[4][11] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM - 5 mM | Should be in significant excess to maintain a reducing environment and regenerate the Cu(I) catalyst.[4][11] |
Experimental Protocols
Protocol 1: Intracellular Labeling of Proteins in Fixed Cells
This protocol is a starting point for labeling alkyne-modified proteins within fixed and permeabilized cells.
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on coverslips at an appropriate density.
-
Culture cells in media containing an alkyne-modified amino acid (e.g., L-homopropargylglycine, HPG) for a sufficient duration to allow incorporation into newly synthesized proteins.
-
-
Fixation and Permeabilization:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[2][12]
-
Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[2][12]
-
-
Click Chemistry Reaction:
-
Prepare a fresh "click cocktail" by adding the following reagents in order. The volumes below are for a single coverslip in a 24-well plate (adjust as needed).
-
1X Click-iT® reaction buffer or PBS: 430 µL
-
This compound (from a 10 mM stock in DMSO): 5 µL (final concentration: 5 µM)
-
Copper(II) Sulfate (from a 20 mM stock in water): 2.5 µL (final concentration: 50 µM)
-
Ligand (e.g., THPTA from a 50 mM stock in water): 5 µL (final concentration: 250 µM)
-
Sodium Ascorbate (from a 100 mM stock in water, freshly prepared): 25 µL (final concentration: 5 mM)
-
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.
-
Add the click cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click cocktail and wash the cells three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain.
-
Wash twice more with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter set for BP Fluor 430.
-
Visualizations
Caption: Intracellular labeling workflow using this compound.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Chelation-assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Click Chemistry Labeling
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during click chemistry labeling experiments, specifically focusing on weak or no signal.
General Troubleshooting
A weak or absent signal in a click chemistry experiment can be frustrating. The issue can generally be traced back to one of three stages: the labeling of the biomolecule with the azide (B81097) or alkyne handle, the click reaction itself, or the detection method. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal results.
Logical Approach to Troubleshooting
When faced with a weak or no signal, a logical workflow can help pinpoint the issue. The following diagram illustrates a general troubleshooting process.
Caption: A logical workflow for troubleshooting weak or no signal in click chemistry experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a widely used click reaction due to its high efficiency and reliability. However, its dependence on a copper(I) catalyst introduces specific potential points of failure.
FAQs and Troubleshooting for CuAAC
Q1: I am seeing a very low or no signal from my reporter molecule. What are the common causes?
This is the most frequent issue and can stem from several factors related to the catalyst, reagents, or reaction environment.[1]
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2]
-
Solution: Always use freshly prepared sodium ascorbate (B8700270) solution, as it readily oxidizes.[1] Degas your solutions to remove dissolved oxygen.[1] Ensure the correct ligand-to-copper ratio (a 5:1 ratio is often recommended) to protect the Cu(I) state.[1][3]
-
-
Poor Reagent Quality or Concentration: Degraded reagents or suboptimal concentrations will lead to poor reaction efficiency.
-
Interfering Substances in Buffer: Certain buffer components can chelate the copper catalyst or interfere with the reaction.
-
Solution: Avoid Tris-based buffers as the amine groups can chelate copper; use PBS or HEPES instead.[1][4] If your sample contains reducing agents like DTT, remove them via dialysis or buffer exchange before the click reaction.[1] Thiol-containing compounds can also interfere; consider pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM).[1][5]
-
-
Steric Hindrance: If the alkyne or azide is buried within a biomolecule's structure, it may be inaccessible for the click reaction.[1]
-
Solution: Consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream application.[1]
-
Q2: What is the optimal concentration for the copper catalyst and other reagents?
The optimal concentrations can vary depending on the specific biomolecule and reporter tags, but here are some general guidelines.
| Reagent | Typical Concentration Range | Notes |
| Alkyne-Biomolecule | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or higher excess of other reagents.[1] |
| Azide Probe | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne is recommended.[1][5] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 1 mM | Generally, a concentration between 50 and 100 µM is a good starting point.[3] |
| Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1.[1][3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 0.1 - 5 mM | Should be in excess to maintain the copper in the Cu(I) state.[3][6] |
Q3: What is the correct order of reagent addition for a CuAAC reaction?
The order of addition is critical for catalyst stability.[3][7]
-
First, mix the copper sulfate (CuSO₄) with the stabilizing ligand (e.g., THPTA).[3]
-
Add this catalyst-ligand premix to the solution containing your alkyne-biomolecule and azide probe.[8]
-
Initiate the reaction by adding the fresh sodium ascorbate solution.[3][8]
Adding ascorbate directly to the copper solution without the ligand can cause the precipitation of copper salts.[3]
Caption: Recommended order of reagent addition for a CuAAC reaction.
Experimental Protocol: General CuAAC for Protein Labeling
This protocol provides a starting point for labeling an alkyne-modified protein with an azide-functionalized reporter.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-modified protein in a compatible buffer (e.g., PBS, HEPES, pH 7.4).
-
Prepare a stock solution of the azide-reporter in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.[9]
-
Prepare a 50 mM or 100 mM stock solution of a water-soluble ligand like THPTA in water.[2][9]
-
Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use. [1][6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-reporter.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[9] Let this stand for a few minutes.[2]
-
Add the catalyst premix to the protein/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[6] Protect from light if using a fluorescent reporter.
-
-
Analysis/Purification:
-
Analyze the labeling efficiency using methods like SDS-PAGE with in-gel fluorescence scanning or Western blot.
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant, making it highly suitable for live-cell imaging and in vivo applications where copper toxicity is a concern.[11] The reaction is driven by the ring strain of a cyclooctyne (B158145).[11]
FAQs and Troubleshooting for SPAAC
Q1: My SPAAC reaction is slow or incomplete. How can I improve it?
While SPAAC avoids the complexities of a catalyst, reaction conditions still play a crucial role.
-
Suboptimal Buffer Choice: Different buffer systems can significantly impact SPAAC kinetics.[10]
-
Unfavorable pH: The pH of the reaction mixture can directly influence the rate of cycloaddition.
-
Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule.[10]
-
Solution: Ensure all buffers and solutions are free of sodium azide.[10]
-
-
Low Reagent Concentration or Poor Solubility: Like all bimolecular reactions, SPAAC is concentration-dependent. Hydrophobic reactants may also have poor solubility in aqueous buffers.
-
Reactivity of the Cyclooctyne: The choice of the strained alkyne has a major impact on the reaction rate.
-
Solution: More strained cyclooctynes exhibit faster reaction kinetics.[12] If your reaction is too slow, consider using a more reactive cyclooctyne derivative (e.g., DBCO, BCN).
-
Q2: Are there any common side reactions or interferences I should be aware of with SPAAC?
Yes, particularly when working with complex biological samples.
-
Thiol Reactivity: Some strained alkynes, especially cyclooctynes, can react with free thiols, such as those on cysteine residues.[5]
-
Solution: This can be a source of non-specific background signal. Pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this issue.[5]
-
Q3: What are typical reaction times and temperatures for SPAAC?
-
Temperature: Many SPAAC reactions proceed efficiently at room temperature. However, incubation at 37°C can increase the reaction rate.[10]
-
Time: Reaction times can vary widely, from a few minutes to several hours (e.g., 4-24 hours), depending on the specific reactants and their concentrations.[10][11]
Comparative Data: SPAAC Reagent Reactivity
The choice of cyclooctyne significantly affects the reaction rate. The table below compares the second-order rate constants (k₂) of common SPAAC reagents with benzyl (B1604629) azide, a model azide. A higher k₂ value indicates a faster reaction.
| SPAAC Reagent (Cyclooctyne) | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | General Reactivity |
| DIBAC | ~0.3 | High |
| DBCO | ~0.1 | High |
| BCN | ~0.05 | Moderate |
| DIFO | ~0.01 | Moderate |
Note: These values are approximate and can vary based on reaction conditions.
Experimental Protocol: General SPAAC for Antibody-Drug Conjugation (ADC)
This protocol outlines a general workflow for conjugating a DBCO-functionalized drug to an azide-modified antibody.
-
Reagent Preparation:
-
Ensure the azide-functionalized antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[11]
-
Prepare a stock solution of the DBCO-drug linker in an appropriate organic solvent like DMSO.
-
-
SPAAC Conjugation:
-
To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[11]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 10%) to maintain the antibody's integrity.[11]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[11]
-
-
Purification of the ADC:
-
Characterization:
-
Analyze the final ADC product using methods like mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
-
Caption: General workflow for SPAAC-mediated antibody-drug conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
effect of copper protectants on BP Fluor 430 picolyl azide reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BP Fluor 430 picolyl azide (B81097) and other similar fluorescent picolyl azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. The focus is on the effect of copper protectants (ligands) on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the role of the picolyl azide in copper-catalyzed click chemistry?
The picolyl azide group contains a nitrogen atom positioned to chelate the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction.[1][2] This "chelation-assistance" dramatically accelerates the rate of the CuAAC reaction, often allowing for lower copper concentrations and faster reaction times compared to conventional azides.[1][3]
Q2: Why are copper protectants (ligands) necessary in these reactions?
Copper protectants, or ligands, play several crucial roles in CuAAC reactions:
-
Stabilize the Cu(I) catalyst: The active catalyst in click chemistry is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[4][5] Ligands protect the Cu(I) from oxidation.
-
Increase reaction rate: By stabilizing the Cu(I) catalyst, ligands enhance the reaction kinetics.[6][7]
-
Improve solubility: Ligands like THPTA are water-soluble and help to keep the copper catalyst in solution in aqueous buffers.[8][9]
-
Reduce cytotoxicity: In live-cell imaging applications, ligands sequester the copper ion, reducing its toxicity to the cells.[2][10]
Q3: Which copper protectant should I choose for my experiment?
The choice of ligand depends on the specific requirements of your experiment, particularly the solvent system and whether you are working with live cells.
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is highly effective in aqueous systems and is a good choice for bioconjugation and live-cell labeling.[7][8][11]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand that has been shown in some studies to provide even faster reaction kinetics than THPTA.[6]
-
TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine): A common ligand, but it is not soluble in purely aqueous solutions and is therefore more suited for reactions in organic solvents or aqueous/organic mixtures.[9][12]
Q4: Can I perform the reaction without a copper protectant when using a picolyl azide?
The chelation effect of the picolyl azide is so strong that it can compensate for the absence of an accelerating ligand like THPTA in some cases.[1] However, for optimal results, especially in sensitive applications like live-cell imaging, using a copper protectant is still highly recommended to minimize copper-induced toxicity and further enhance the reaction efficiency.
Q5: What is the optimal ratio of copper to ligand?
A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[5][13] A higher ratio can provide better protection for the catalyst and any sensitive biomolecules in the reaction.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active Cu(I) catalyst may have been oxidized to inactive Cu(II). • Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[5][13] • Deoxygenate your reaction mixture by bubbling with an inert gas (nitrogen or argon) before adding the copper catalyst.[5] • Ensure your copper protectant (ligand) is present at an adequate concentration to stabilize the Cu(I). |
| Reagent Quality or Stoichiometry | Impurities in your azide or alkyne can inhibit the reaction. • Use high-purity reagents. • While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of one of the reactants can improve the yield.[13] |
| Suboptimal Reaction Conditions | The solvent, temperature, or pH may not be ideal for your specific molecules. • Ensure all reactants are fully dissolved. For BP Fluor 430, which may have hydrophobic character, a co-solvent like DMSO or DMF in an aqueous buffer may be necessary. • Most click reactions work well at room temperature, but gentle heating (e.g., 37-40°C) can sometimes improve yields for sluggish reactions.[5] |
| Steric Hindrance | Bulky groups near the azide or alkyne can slow down the reaction. • Increase the reaction time or consider gentle heating.[4] |
Problem: Fluorophore Degradation or Quenching
| Potential Cause | Troubleshooting Steps |
| Excess Free Copper | Free copper ions can cause quenching of some fluorophores.[14][15] • Optimize the copper concentration; picolyl azides allow for significantly lower copper concentrations.[1][3] • Increase the ligand-to-copper ratio to better chelate the copper ions. |
| Reactive Oxygen Species (ROS) | The combination of copper and a reducing agent can generate ROS, which may damage the fluorophore. • The use of a copper-protecting ligand can help to mitigate the generation of ROS.[16] |
Quantitative Data
The following tables provide representative data on the effect of copper protectants and picolyl azides on CuAAC reaction outcomes. The exact values for BP Fluor 430 picolyl azide may vary.
Table 1: Effect of Copper Protectant on Reaction Yield
| Azide Type | Copper Protectant (Ligand) | Copper Concentration | Reaction Time | Relative Yield |
| Picolyl Azide | THPTA | 50 µM | 30 min | ++++ |
| Picolyl Azide | BTTAA | 50 µM | 30 min | +++++ |
| Picolyl Azide | None | 50 µM | 30 min | ++ |
| Conventional Azide | THPTA | 50 µM | 30 min | ++ |
| Conventional Azide | None | 50 µM | 30 min | No reaction |
Table 2: Impact of Picolyl Azide on Reaction Rate
| Azide Type | Copper Concentration (with THPTA) | Time to >90% Conversion |
| Picolyl Azide | 10 µM | ~ 15 min |
| Picolyl Azide | 50 µM | < 5 min |
| Conventional Azide | 10 µM | > 60 min |
| Conventional Azide | 50 µM | ~ 30 min |
Experimental Protocols
Protocol: General Procedure for Labeling an Alkyne-Modified Protein with this compound
This protocol provides a general guideline. Optimal concentrations and reaction times should be determined empirically for each specific application.
1. Preparation of Stock Solutions:
-
Alkyne-Modified Protein: Prepare a stock solution of your protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to a final concentration of 2-10 equivalents relative to the protein.
-
Prepare a premix of the catalyst by combining the 20 mM CuSO₄ solution and the 100 mM THPTA solution in a 1:5 molar ratio.
-
Add the copper/THPTA premix to the reaction tube to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components.
3. Incubation and Purification:
-
Incubate the reaction at room temperature for 1-2 hours. If using fluorescent reagents, protect the reaction from light.
-
The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning.
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for CuAAC using a picolyl azide.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Chelation-assisted CuAAC mechanism with picolyl azide.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A novel copper-chelating strategy for fluorescent proteins to image dynamic copper fluctuations on live cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
photobleaching issues with BP Fluor 430 picolyl azide in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing photobleaching issues with BP Fluor 430 picolyl azide (B81097) in microscopy applications.
Troubleshooting Guide: Photobleaching
Rapid signal loss during imaging is a primary indicator of photobleaching, the irreversible photochemical destruction of a fluorophore.[1][2] Follow this guide to diagnose and mitigate the issue.
Step 1: Initial Assessment & Quick Fixes
If your signal is fading, perform these initial checks:
-
Image a Fresh Field of View: Move to an area of the sample that has not been previously exposed to excitation light. If the signal is bright and then fades, photobleaching is the likely cause.[1]
-
Check Fluorophore Concentration: Ensure you are using the optimal concentration of BP Fluor 430 picolyl azide as determined by your titration experiments. Excessively high concentrations do not necessarily lead to brighter signals and can sometimes increase background noise.
-
Confirm Filter Set Compatibility: Verify that your microscope's excitation and emission filters are appropriate for BP Fluor 430 (Excitation Max: ~432 nm / Emission Max: ~539 nm).[3][4] Mismatched filters can lead to inefficient excitation and detection, tempting the user to increase laser power, which accelerates photobleaching.
Troubleshooting Workflow
Use the following workflow to systematically address photobleaching.
Caption: A flowchart to systematically troubleshoot photobleaching issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a water-soluble, green-fluorescent probe used for labeling biomolecules that have been modified to contain an alkyne group.[3][4] It attaches to these molecules via a copper-catalyzed click reaction (CuAAC).[3] The "picolyl" component is a copper-chelating group that increases the efficiency of the click reaction, allowing for the use of lower, less toxic copper concentrations and improving the detection sensitivity of low-abundance targets.[5][6][7]
Q2: My BP Fluor 430 signal is fading very quickly. What is the primary cause?
A2: Rapid signal loss is a classic sign of photobleaching.[2] This happens when the fluorophore is irreversibly damaged by the energy from the excitation light. The most common causes are an excitation light that is too intense and/or an exposure time that is too long. The local chemical environment, particularly the presence of oxygen, also plays a significant role.
Q3: How can I minimize photobleaching when imaging BP Fluor 430?
A3: To minimize photobleaching, you should:
-
Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio.[1]
-
Decrease Exposure Time: Use the shortest possible camera exposure time.[1] You can often compensate for a shorter exposure by increasing the detector gain or sensitivity.
-
Use Antifade Reagents: Mount your fixed samples in a commercial antifade mounting medium. These reagents contain chemical scavengers that remove reactive oxygen species (ROS) that are a primary cause of photobleaching.[8]
-
Minimize Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light to find your region of interest and to focus whenever possible.[9]
Q4: Are there specific antifade reagents recommended for blue/green fluorophores like BP Fluor 430?
A4: Most commercial antifade reagents like ProLong™ Gold or VECTASHIELD® work well across the spectrum. However, be aware that some older, self-made formulations using p-phenylenediamine (B122844) (PPD) can cause autofluorescence in the blue-green channel, which could interfere with your signal.[10] Reagents containing DABCO or n-propyl gallate (NPG) are generally safe choices.[8][11] For live-cell imaging, specific live-cell antifade reagents like ProLong™ Live or Trolox are recommended.[12]
Q5: Can the click chemistry reaction conditions affect the fluorophore's stability?
A5: Yes. While the picolyl azide moiety is designed to reduce the required copper concentration, it is still crucial to use the lowest effective concentration of the copper (I) catalyst.[6] High concentrations of copper can be toxic to cells and potentially generate radicals that could affect the fluorophore. Always follow a validated protocol and titrate your click chemistry reagents.
Q6: How does this compound's photostability compare to other dyes?
A6: Vendor literature describes the BP Fluor 430 core structure as a "bright and photostable" probe.[4][13][14] However, all fluorophores will eventually photobleach under sufficiently intense illumination.[9] Its photostability is generally suitable for standard confocal and widefield microscopy. For highly demanding techniques like 3D-STED or very long time-lapse imaging, you may need to consider specialized, "super-photostable" dyes if photobleaching remains a persistent issue.[15]
Quantitative Data
| Property | This compound | FITC (Fluorescein) | Alexa Fluor™ 488 |
| Excitation Max | ~432 nm[3] | ~494 nm | ~490 nm |
| Emission Max | ~539 nm[3] | ~518 nm | ~525 nm |
| Extinction Coeff. (ε) | ~15,000 cm⁻¹M⁻¹[4] | ~75,000 cm⁻¹M⁻¹ | ~73,000 cm⁻¹M⁻¹ |
| Relative Brightness | Bright | Bright | Very Bright |
| Relative Photostability | Good/Very Good[13][14] | Fair/Poor | Excellent |
| pH Sensitivity | Insensitive (pH 4-10)[4] | Highly Sensitive | Insensitive |
Note: Data for BP Fluor 430 is based on the standard azide variant. Brightness and photostability are qualitative and can vary based on the experimental environment.
Experimental Protocols
Protocol: Click Chemistry Labeling of Fixed Cells
This protocol provides a general workflow for labeling alkyne-modified proteins in fixed cells using this compound.
Caption: Workflow for labeling alkyne-modified biomolecules in cells.
Materials:
-
Alkyne-labeled cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS
-
Wash Buffer: PBS + 0.1% Tween™ 20
-
This compound (stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in H₂O)
-
Reducing Agent: Sodium Ascorbate (e.g., 300 mM stock in H₂O, prepare fresh)
-
Antifade Mounting Medium
Methodology:
-
Cell Preparation:
-
Culture and treat your cells with an alkyne-containing metabolic label (e.g., an amino acid or nucleoside analog) for the desired time.
-
Wash cells 2x with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature (RT).
-
Wash 3x with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 10 minutes at RT.
-
Wash 3x with PBS.
-
-
Click Reaction:
-
Important: Prepare the click reaction cocktail immediately before use. The final concentrations below are examples and should be optimized.
-
For each 100 µL of final reaction volume, combine the following in order:
-
89 µL PBS
-
1 µL this compound (from a 1 mM stock for a 10 µM final concentration)
-
5 µL CuSO₄ (from a 20 mM stock for a 1 mM final concentration)
-
-
Vortex the mixture briefly.
-
Add 5 µL of fresh 300 mM Sodium Ascorbate to initiate the reaction (for a 15 mM final concentration). Vortex immediately.
-
Remove wash buffer from cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at RT, protected from light.
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells 3x with Wash Buffer (PBS + 0.1% Tween™ 20), 5 minutes per wash.
-
(Optional) Perform any additional staining, such as a DAPI nuclear counterstain.
-
Wash 2x with PBS.
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish and allow it to cure as recommended by the manufacturer.
-
Store slides at 4°C, protected from light, until imaging.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AFDye 430 Azide, 2644752-86-1 | BroadPharm [broadpharm.com]
- 5. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APDye 430 Picolyl Azide | Alexa Fluor® 430 Picolyl Azide equivalent | AxisPharm [axispharm.com]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. BP Light 800 NHS ester, 2006309-79-9 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: CuAAC Reactions with Picolyl Azides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving picolyl azides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a picolyl azide (B81097) over a standard azide (e.g., benzyl (B1604629) azide)?
The key advantage of a picolyl azide is its internal copper-chelating pyridine (B92270) group.[1] This moiety positions the copper catalyst near the azide, raising the effective local concentration of the catalyst at the reaction site.[1] This "chelation-assisted" mechanism leads to a dramatic acceleration of the reaction rate, allowing for the use of significantly lower and more biocompatible copper concentrations (as low as 10-40 µM) while achieving higher yields in shorter times compared to non-chelating azides.[1][2][3]
Q2: Is a copper-stabilizing ligand like THPTA or BTTAA still necessary when using a picolyl azide?
While picolyl azides can function without an external ligand, their performance is synergistically enhanced by the addition of water-soluble Cu(I) stabilizing ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).[2][3][4] These ligands further accelerate the reaction, maintain the active Cu(I) oxidation state, and protect sensitive biomolecules from damage by scavenging reactive oxygen species (ROS).[1][5] For reactions in complex biological media or with sensitive substrates, using a ligand is highly recommended.
Q3: What is the optimal copper concentration for a CuAAC reaction with picolyl azides, especially in live cells?
The enhanced reactivity of picolyl azides allows for successful reactions at significantly reduced copper concentrations, which is crucial for minimizing cytotoxicity.[1] For live-cell labeling, CuSO₄ concentrations in the range of 20 µM to 50 µM, in combination with a five-fold excess of a ligand like THPTA or BTTAA, have been shown to be highly effective and minimally toxic.[2][3]
Q4: My reaction is not working. What is the most common reason for CuAAC failure?
The most frequent cause of failure is the oxidation of the active catalyst, Cu(I), to the inactive Cu(II) state by dissolved oxygen.[6][7] This can be addressed by ensuring a sufficient concentration of a reducing agent (like sodium ascorbate) is present, using a stabilizing ligand, and, for very sensitive reactions, degassing the solvents.[7]
Q5: Can I use a reducing agent other than sodium ascorbate (B8700270)?
Sodium ascorbate is the most common and effective reducing agent for in situ generation of Cu(I) from a Cu(II) source like CuSO₄.[6][8] While other agents like TCEP (tris(2-carboxyethyl)phosphine) have been used, they can sometimes interfere with the reaction by binding to copper or reducing the azide itself.[8] For most applications, sodium ascorbate is the preferred choice.
Troubleshooting Guide
Problem 1: Low or No Product Yield
If your reaction shows low conversion or fails completely, consult the following table and diagnostic flowchart.
Recommended Reaction Parameters
For a successful reaction, start with optimized conditions. The following table provides a general baseline for setting up a CuAAC reaction with picolyl azides.
| Parameter | Recommended Condition | Rationale & Citation |
| Picolyl Azide | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Alkyne | 1.0 equivalent | The limiting reagent in this setup. |
| Copper Source (CuSO₄) | 20 - 100 µM | Picolyl azides enable the use of low, biocompatible concentrations.[1][2] |
| Stabilizing Ligand (THPTA/BTTAA) | 5 equivalents relative to Cu | Stabilizes Cu(I), accelerates the reaction, and prevents cell damage.[1][8] |
| Reducing Agent (Sodium Ascorbate) | 5 mM | Maintains the active Cu(I) catalytic state by reducing any formed Cu(II).[8] |
| Solvent | Aqueous buffer, DMSO, tBuOH/H₂O | Reaction is tolerant of many solvents; water often accelerates the rate.[7][9] |
Potential Causes and Solutions
| Potential Cause | Recommended Solution(s) |
| Oxidation of Cu(I) Catalyst | 1. Check Reducing Agent: Prepare a fresh stock solution of sodium ascorbate. Ensure it is added last to the reaction mixture.[7]2. Use a Ligand: Add a stabilizing ligand (e.g., THPTA) at a 5:1 ratio to the copper salt.[8]3. Degas Solvents: For highly sensitive substrates, sparge all buffers and solvent mixtures with an inert gas (Argon or Nitrogen) for 15-20 minutes before use.[7] |
| Incorrect Order of Reagent Addition | The correct order is critical. First, premix the CuSO₄ and the stabilizing ligand. Add this complex to the solution containing your picolyl azide and alkyne. Finally, initiate the reaction by adding the sodium ascorbate solution.[7] This prevents copper precipitation and ensures the catalyst is properly formed. |
| Copper Sequestration by Substrate | In complex biological samples (lysates, etc.), proteins or other molecules can chelate the copper, rendering it inactive.[8][10]1. Increase Catalyst Concentration: Systematically increase the concentration of the copper/ligand complex.[10]2. Perform a Control: Run a test reaction with a simple alkyne (e.g., propargyl alcohol) to confirm that the issue is with the complex substrate and not the other reagents.[8] |
| Inaccessible Azide/Alkyne Groups | The reactive groups on your biomolecule may be buried due to folding or aggregation.[8][10]1. Add Denaturant/Solvent: Introduce a co-solvent like DMSO (up to 50%) or a mild denaturant to improve accessibility.[8] |
| Degraded Starting Materials | Azides and alkynes can degrade over time. Verify the integrity of your starting materials via an appropriate analytical method (e.g., NMR, Mass Spectrometry). |
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose yield issues.
Problem 2: Presence of Side Products or Degradation of Biomolecules
The primary cause of substrate degradation is the formation of reactive oxygen species (ROS) from the reaction between Cu(I), oxygen, and the reducing agent.[1]
| Potential Cause | Recommended Solution(s) |
| Oxidative Damage from ROS | 1. Lower Copper Concentration: Leverage the high reactivity of the picolyl azide to lower the CuSO₄ concentration to the 20-50 µM range. This is the most effective way to reduce ROS generation.[1][3]2. Use a Ligand: Ensure a stabilizing ligand like THPTA or BTTAA is present at a 5:1 ratio to copper. These ligands act as sacrificial reductants, protecting sensitive substrates.[1]3. Degas Thoroughly: Removing dissolved oxygen from the reaction mixture will significantly reduce the potential for ROS formation. |
| Side Reactions with Ascorbate Byproducts | Dehydroascorbate, an oxidation product of ascorbate, can sometimes react with amine groups on proteins.[10]1. Minimize Reaction Time: The accelerated kinetics with picolyl azides allows for shorter reaction times. Monitor the reaction and quench it as soon as it reaches completion to minimize exposure to byproducts. 2. Purify Promptly: Purify the conjugate immediately after the reaction is complete. |
Experimental Protocols & Visualizations
General Protocol for a CuAAC Reaction with Picolyl Azide
This protocol is a starting point and should be optimized for specific substrates.
1. Reagent Preparation (Stock Solutions):
-
Picolyl Azide: 10 mM in DMSO.
-
Alkyne: 10 mM in DMSO or aqueous buffer.
-
Copper Sulfate (CuSO₄): 2 mM in water.
-
Ligand (THPTA): 10 mM in water (5x the CuSO₄ concentration).
-
Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).
2. Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine:
-
250 µL of buffer (e.g., PBS).
-
50 µL of Alkyne stock (final concentration: 1 mM).
-
50 µL of Picolyl Azide stock (final concentration: 1 mM).
-
-
In a separate tube, prepare the catalyst premix :
-
25 µL of 2 mM CuSO₄ stock.
-
25 µL of 10 mM THPTA stock.
-
Vortex briefly.
-
-
Add the 50 µL of catalyst premix to the main reaction tube. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).
-
Vortex gently and allow the reaction to proceed at room temperature. Monitor progress by an appropriate method (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
Visualizations
Picolyl Azide Chelation Mechanism
The diagram below illustrates the proposed mechanism by which the picolyl group accelerates the CuAAC reaction by chelating the copper catalyst.
General Experimental Workflow
This workflow outlines the key steps for setting up the reaction, emphasizing the critical order of addition.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Head-to-Head Comparison: BP Fluor 430 Picolyl Azide Outshines Conventional Fluorescent Azides in Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in cellular imaging and biomolecule tracking, the choice of fluorescent probe is paramount. The emergence of bioorthogonal click chemistry has revolutionized the field, and at the forefront of this innovation is the BP Fluor 430 picolyl azide (B81097). This guide provides an in-depth, data-driven comparison of BP Fluor 430 picolyl azide against conventional fluorescent azides, demonstrating its superior performance in key areas of fluorescent labeling.
The core advantage of this compound lies in its unique chemical structure. It incorporates a picolyl moiety, which acts as a copper-chelating motif. This structural feature dramatically accelerates the rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] The increased reaction kinetics allow for a significant reduction in the concentration of the copper catalyst required, a crucial factor for maintaining cell viability and minimizing cytotoxicity in live-cell imaging experiments.[1] This enhanced reactivity often translates to a substantial increase in signal intensity, with some studies reporting up to a 40-fold increase compared to conventional azides, making it ideal for the detection of low-abundance biomolecules.
Performance at a Glance: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the key performance indicators of this compound and a selection of conventional fluorescent azides.
| Fluorescent Azide | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | 430 | 539 | 15,000 | Not explicitly stated | Higher than conventional |
| BP Fluor 430 Azide | 432 | 539 | 15,000 | 0.23[2] | 3,450 |
| Alexa Fluor 488 Azide | 495 | 519 | 71,000 | 0.92[3] | 65,320 |
| TAMRA Azide | ~555 | ~580 | ~90,000 | ~0.4 | ~36,000 |
| Cy3 Azide | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
| Cy5 Azide | ~649 | ~670 | ~250,000 | ~0.2 | ~50,000 |
Note: The quantum yield for this compound is not explicitly provided in the searched literature. However, its significantly enhanced signal intensity in cellular applications suggests a higher effective brightness in experimental settings due to superior reaction efficiency.
The Picolyl Azide Advantage: Enhanced Reaction Kinetics
The primary differentiator of this compound is its accelerated reaction kinetics in CuAAC. The integrated copper-chelating picolyl group increases the effective concentration of the copper catalyst at the site of the reaction, leading to a faster and more efficient conjugation to alkyne-modified biomolecules.[1] This allows for:
-
Reduced Copper Catalyst Concentration: Minimizes cellular toxicity and preserves the integrity of biological systems.[1]
-
Increased Signal Intensity: More efficient labeling leads to a brighter fluorescent signal, enabling the detection of low-abundance targets.
-
Faster Reaction Times: Streamlines experimental workflows and reduces the time required for labeling.
Experimental Protocols: A Guide to Application
Reproducibility is key in scientific research. The following are detailed protocols for the application of fluorescent azides in cellular labeling via CuAAC.
Protocol 1: General Labeling of Alkyne-Modified Biomolecules in Fixed Cells
This protocol provides a general framework for the fluorescent labeling of biomolecules that have been metabolically or enzymatically tagged with an alkyne group.
Materials:
-
Fixed cells containing alkyne-modified biomolecules
-
This compound or conventional fluorescent azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction Cocktail Preparation:
-
Prepare a fresh solution of the fluorescent azide in DMSO or water.
-
For this compound, a lower concentration of copper catalyst is recommended (e.g., 50-100 µM CuSO₄).
-
For conventional fluorescent azides, a higher concentration of copper catalyst may be required (e.g., 1-2 mM CuSO₄).
-
Prepare a fresh solution of sodium ascorbate (B8700270) (e.g., 10-50 mM).
-
Prepare a solution of the copper ligand (e.g., 5-10 mM THPTA).
-
In a microcentrifuge tube, combine the fluorescent azide, CuSO₄, and copper ligand in PBS. Add the sodium ascorbate solution immediately before use to initiate the reaction.
-
-
Labeling:
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with wash buffer.
-
Mount the coverslips with an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Metabolic Labeling of Glycans and Subsequent Fluorescent Detection
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a picolyl azide.
Materials:
-
Cell culture medium
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine - Ac₄ManNAz)
-
This compound
-
Click chemistry reagents as described in Protocol 1
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with the azide-modified sugar for 24-48 hours. The optimal concentration of the azido (B1232118) sugar should be determined empirically for each cell type.
-
-
Cell Fixation and Permeabilization:
-
Follow the fixation and permeabilization steps as described in Protocol 1.
-
-
Fluorescent Labeling:
-
Perform the click reaction using this compound as described in Protocol 1. The reduced copper concentration afforded by the picolyl azide is particularly beneficial for preserving cellular structures.
-
-
Washing, Mounting, and Imaging:
-
Follow the washing, mounting, and imaging steps as described in Protocol 1.
-
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams are provided in the DOT language.
Caption: A typical experimental workflow for labeling biomolecules using a fluorescent azide.
Caption: Simplified signaling pathway of metabolic glycoengineering for introducing azide reporters.
Conclusion
References
A Head-to-Head Comparison: BP Fluor 430 Picolyl Azide vs. Alexa Fluor 430 Picolyl Azide in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the choice of fluorescent probes is paramount to experimental success. This guide provides a detailed comparison of two prominent green-fluorescent picolyl azide (B81097) dyes: BP Fluor 430 picolyl azide and its widely recognized counterpart, Alexa Fluor 430 picolyl azide. This analysis is based on their photophysical properties and their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
At the forefront of bioorthogonal chemistry, picolyl azide-functionalized fluorophores have gained prominence for their ability to significantly accelerate CuAAC reactions. This enhancement is attributed to the copper-chelating motif integrated into the picolyl group, which increases the effective concentration of the copper catalyst at the reaction site. The result is a more efficient and biocompatible labeling process, particularly advantageous for in vivo studies and the detection of low-abundance biomolecules.
Spectroscopic and Physicochemical Properties
Both this compound and Alexa Fluor 430 picolyl azide are characterized by their green fluorescence, with excitation and emission maxima falling within the blue-light spectrum of most fluorescence microscopy systems. The available data from various suppliers indicates that the spectral properties of BP Fluor 430 and its equivalents are virtually identical to those of Alexa Fluor 430.
| Property | This compound (and equivalents) | Alexa Fluor 430 Picolyl Azide |
| Excitation Maximum (nm) | 430 - 434 | 433 - 434[1][2] |
| Emission Maximum (nm) | 537 - 541 | 539 - 541[1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 15,000 - 16,000[1][3] | 15,000 - 16,000[1][3] |
| Quantum Yield | Not explicitly stated | Not explicitly stated (generally described as having a low quantum yield)[4] |
| Molecular Weight ( g/mol ) | ~705.71[5] | Not explicitly stated for picolyl azide derivative |
Enhanced Performance in Click Chemistry
The primary advantage of both this compound and Alexa Fluor 430 picolyl azide lies in the picolyl azide moiety. This feature allows for a significant reduction in the concentration of the copper catalyst required for the CuAAC reaction, by as much as tenfold, without compromising the labeling efficiency.[7][8] This is a critical improvement for live-cell imaging and other biological applications where high concentrations of copper can be toxic.
The enhanced reaction kinetics provided by the picolyl group leads to a substantial increase in the sensitivity of alkyne detection. This is particularly valuable for the labeling of low-abundance targets or when a significant increase in signal intensity is desired.
Experimental Workflow and Protocols
The following is a generalized protocol for labeling alkyne-modified biomolecules with either this compound or Alexa Fluor 430 picolyl azide in a cellular context.
Detailed Experimental Protocol:
Materials:
-
Alkyne-labeled biological sample (e.g., cells, protein)
-
This compound or Alexa Fluor 430 picolyl azide
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate or THPTA)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water (dH₂O)
Stock Solutions:
-
Picolyl Azide Dye: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in dH₂O. Store at 4°C.
-
Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in dH₂O. Prepare this solution fresh for each experiment.
Labeling Protocol for Fixed Cells:
-
Cell Preparation:
-
Culture and treat cells with an alkyne-containing metabolic label (e.g., EdU for DNA synthesis, or an alkyne-modified sugar for glycosylation studies).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes if the target is intracellular.
-
Wash the cells twice with PBS.
-
-
Click Reaction Cocktail (prepare immediately before use):
-
For a 500 µL reaction volume, mix the following in order:
-
445 µL of PBS
-
5 µL of the 10 mM picolyl azide stock solution (final concentration: 100 µM)
-
25 µL of the 20 mM CuSO₄ stock solution (final concentration: 1 mM)
-
25 µL of the 100 mM sodium ascorbate stock solution (final concentration: 5 mM)
-
-
Note: Due to the enhanced reactivity of picolyl azides, the copper concentration can often be reduced to 50-100 µM. Optimization is recommended for each specific application.
-
-
Labeling:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Stain with a nuclear counterstain (e.g., DAPI).
-
Mount the coverslip and image using a fluorescence microscope with appropriate filters for the 430/540 nm excitation/emission profile.
-
Signaling Pathway and Application
The CuAAC reaction is a versatile bioconjugation method that is not specific to a single signaling pathway but is rather a tool to visualize components of various cellular processes. For instance, it can be used to label and visualize newly synthesized proteins or glycans, allowing researchers to study their localization and dynamics in response to specific signaling events.
Conclusion
References
- 1. Fluorophores [microscopy.unc.edu]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Extinction Coefficient [Alexa Fluor 430] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound, 2644752-87-2 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Sensitive Alkyne Detection: Evaluating Alternatives to BP Fluor 430 Picolyl Azide
For researchers in the fields of chemical biology, drug development, and molecular imaging, the sensitive and specific detection of alkyne-tagged biomolecules is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful tool for this purpose. BP Fluor 430 picolyl azide (B81097) has emerged as a valuable reagent, leveraging a copper-chelating picolyl moiety to enhance reaction kinetics and signal intensity. This guide provides a comprehensive comparison of BP Fluor 430 picolyl azide with alternative fluorescent probes, offering quantitative data, detailed experimental protocols, and visual guides to inform your selection of the optimal reagent for your research needs.
The Advantage of Picolyl Azides: Chelation-Enhanced Click Chemistry
Standard CuAAC reactions, while efficient, often require copper concentrations that can be cytotoxic, limiting their application in living systems. Picolyl azides address this challenge by incorporating a copper-chelating motif. This feature increases the effective concentration of the Cu(I) catalyst at the reaction site, leading to a significant acceleration of the click reaction.[1] Consequently, lower copper concentrations can be used without compromising labeling efficiency, thereby improving biocompatibility and enabling the detection of low-abundance targets.[1][2][3][4][5] This chelation-assisted CuAAC reaction can lead to a substantial increase in signal intensity, with some reports suggesting up to a 40-fold enhancement compared to conventional azides.[2][3][5]
Quantitative Comparison of Fluorescent Picolyl Azides
The choice of a fluorescent picolyl azide depends on the specific experimental requirements, including the available excitation and emission channels of the imaging system and the desired photophysical properties of the dye. The following table summarizes key quantitative data for this compound and its alternatives.
| Reagent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features & Spectrally Similar Dyes |
| This compound | 430[4] | 539[4] | 15,000[4][5][6] | Not specified | Green-fluorescent, water-soluble, pH-insensitive (pH 4-10).[7] Spectrally similar to Alexa Fluor® 430 and CF®430.[5][6][7][8] |
| BP Fluor 488 Picolyl Azide | 499[9] | 520[9] | 73,000[9] | 0.92[9] | Bright green fluorescence, high quantum yield. Spectrally similar to Alexa Fluor® 488.[9] |
| AZDye™ 488 Picolyl Azide | 494 | 517 | 73,000 | Not specified | Structurally identical to Alexa Fluor® 488.[10] |
| Alexa Fluor™ 488 Picolyl Azide | 495 | 519 | ~71,000 - 73,000[10] | 0.92[10][11] | Widely used, bright, and photostable green fluorophore. |
| CF® Dye Picolyl Azides | Various | Various | Not specified | Not specified | A range of bright and photostable dyes are available.[12] |
| AZDye™ 555 Picolyl Azide | 555 | 565 | Not specified | Not specified | Bright orange-fluorescent dye, spectrally similar to Cy3® and Alexa Fluor® 555.[3] |
| AZDye™ 594 Picolyl Azide | 590 | 617 | Not specified | Not specified | Bright, water-soluble, red-fluorescent dye, spectrally similar to Alexa Fluor® 594.[2] |
Beyond Copper Catalysis: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper toxicity is a significant concern, particularly in live-cell and in vivo imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a compelling alternative. SPAAC utilizes strained cyclooctyne (B158145) reagents, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a copper catalyst.
Key Differences: CuAAC vs. SPAAC
| Feature | Chelation-Assisted CuAAC (with Picolyl Azides) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Low concentrations of Cu(I) | None (copper-free) |
| Biocompatibility | Improved over standard CuAAC, but residual copper toxicity can be a concern. | Generally considered more biocompatible for live-cell and in vivo studies. |
| Reaction Kinetics | Typically faster than SPAAC. | Slower than CuAAC, but new generations of cyclooctynes offer improved reaction rates. |
| Reagents | Fluorescent picolyl azide + alkyne-modified biomolecule. | Azide-modified biomolecule + fluorescently labeled strained cyclooctyne (e.g., DBCO). |
| Background | Can have lower background due to the high specificity of the reaction. | Some cyclooctynes may exhibit off-target reactivity, potentially leading to higher background. |
Experimental Protocols
Protocol 1: General Procedure for Alkyne Detection in Fixed Cells using Fluorescent Picolyl Azides
This protocol is adapted from Gaebler et al., J. Lipid Res. 2016.[13][14]
Materials:
-
Fixed cells containing alkyne-tagged biomolecules
-
Fluorescent Picolyl Azide (e.g., this compound)
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 8.5
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 200 mM in water)
-
Phosphate-buffered saline (PBS)
-
DAPI solution for nuclear counterstaining (optional)
-
Mounting medium
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. If detecting intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use by adding the reagents in the following order to the Click Reaction Buffer:
-
Fluorescent Picolyl Azide (final concentration 1-10 µM)
-
CuSO₄ (final concentration 50-100 µM)
-
THPTA (final concentration 250-500 µM)
-
Sodium ascorbate (final concentration 2.5-5 mM) Vortex briefly to mix after each addition.
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate cells with DAPI solution for 5 minutes to stain the nuclei. Wash three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Site-Specific Labeling of Purified Proteins using Picolyl Azides
This protocol is a general guideline for in vitro protein labeling.
Materials:
-
Purified protein containing a terminal alkyne modification
-
Fluorescent Picolyl Azide
-
Labeling Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 200 mM in water)
-
Desalting column or dialysis cassette to remove excess reagents
Procedure:
-
Prepare Protein Solution: Prepare the alkyne-modified protein in the labeling buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Alkyne-modified protein solution
-
Fluorescent Picolyl Azide (e.g., 5-10 molar excess over the protein)
-
THPTA (final concentration 250-500 µM)
-
CuSO₄ (final concentration 50-100 µM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate (final concentration 2.5-5 mM) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
Purification: Remove the unreacted fluorescent picolyl azide and copper catalyst using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the fluorophore.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical principle, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in detecting alkyne-tagged biomolecules in cells using a fluorescent picolyl azide.
Caption: Diagram showing how the picolyl moiety enhances the CuAAC reaction by chelating the copper catalyst.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2644752-87-2 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. APDye 430 Picolyl Azide | Alexa Fluor® 430 Picolyl Azide equivalent | AxisPharm [axispharm.com]
- 7. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Picolyl Azide Outperforms Standard Azide for Enhanced Signal Intensity in Bioconjugation
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of azide (B81097) reagent is critical for achieving optimal signal intensity and reaction efficiency. Comparative studies demonstrate that picolyl azide consistently surpasses standard, non-chelating azides in signal enhancement, reaction kinetics, and biocompatibility, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
The superior performance of picolyl azide stems from its integrated copper-chelating motif. This structural feature increases the effective concentration of the copper(I) catalyst at the reaction site, thereby accelerating the rate of the click reaction. This acceleration translates to a more robust and sensitive detection of target biomolecules.
Quantitative Performance Comparison
Experimental data highlights the significant advantages of using picolyl azide over conventional alkyl azides in various applications.
| Performance Metric | Picolyl Azide | Standard Azide | Fold Improvement (Picolyl vs. Standard) |
| Signal Intensity | High | Low to Moderate | Up to 40-fold increase[1][2][3][4][5][6] |
| Reaction Speed | Very Fast (minutes) | Slower (minutes to hours) | Dramatically accelerated kinetics[7] |
| Required Copper Concentration | Low (e.g., 10-40 µM) | High (e.g., 100 µM) | Enables at least a 10-fold reduction[1][2][4][5][6] |
| Biocompatibility | High | Moderate to Low | Significantly improved due to lower Cu concentration[1][2][4][5][6][7] |
| Signal-to-Noise Ratio | 1.8 to 2.7-fold improvement | Standard | 1.8 - 2.7x[7] |
The Mechanism of Picolyl Azide Enhancement in CuAAC
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and an alkyne. The rate of this reaction is dependent on the availability of the Cu(I) catalyst. Picolyl azide's internal chelating group holds the copper catalyst in close proximity to the azide, facilitating a more efficient reaction with the alkyne.
Experimental Workflow: A Comparative Analysis
A typical experimental workflow to compare the efficacy of picolyl azide and a standard azide involves labeling a target biomolecule and subsequently detecting it via CuAAC with a fluorescently tagged alkyne.
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC reactions to compare azide reagents. Optimization may be required for specific applications.
Protocol 1: In Vitro Protein Labeling
This protocol details the labeling of a purified protein containing an alkyne modification.
-
Protein Preparation: Dissolve the alkyne-modified protein in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-100 µM.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the standard azide-fluorophore conjugate in DMSO.
-
Prepare a 10 mM stock solution of the picolyl azide-fluorophore conjugate in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 250 mM stock solution of a copper ligand (e.g., THPTA or BTTAA) in water.
-
Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.
-
-
Reaction Setup (Standard Azide):
-
To the protein solution, add the standard azide-fluorophore to a final concentration of 100 µM.
-
Add copper(II) sulfate to a final concentration of 100 µM.
-
Add the copper ligand to a final concentration of 500 µM.
-
Initiate the reaction by adding sodium ascorbate (B8700270) to a final concentration of 5 mM.
-
-
Reaction Setup (Picolyl Azide):
-
To a separate protein solution, add the picolyl azide-fluorophore to a final concentration of 100 µM.
-
Add copper(II) sulfate to a final concentration of 10 µM.
-
Add the copper ligand to a final concentration of 50 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate both reaction mixtures for 30-60 minutes at room temperature, protected from light.
-
Analysis: Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning. Quantify the fluorescence intensity of the protein bands.
Protocol 2: Labeling of Metabolically Tagged Proteins in Cell Lysates
This protocol is for the detection of proteins that have been metabolically labeled with an alkyne-containing amino acid analog.
-
Cell Culture and Labeling: Culture cells in the presence of an alkyne-containing metabolic label (e.g., L-homopropargylglycine, Hpg) for a desired period to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Click Reaction in Lysate:
-
To equal amounts of cell lysate, add either the standard azide-fluorophore or the picolyl azide-fluorophore to a final concentration of 50-100 µM.
-
Add the copper(II) sulfate, ligand, and sodium ascorbate solutions as described in Protocol 1, using the respective "high" and "low" copper concentrations for the standard and picolyl azides.
-
-
Incubation: Incubate the reactions for 1 hour at room temperature.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning. Western blotting can be performed to confirm the identity of specific labeled proteins.
Conclusion
The use of picolyl azide in CuAAC reactions offers a significant advantage over standard azides by dramatically increasing signal intensity and reaction rates while allowing for a reduction in cytotoxic copper catalyst concentrations. This makes picolyl azide an ideal reagent for demanding applications, including the detection of low-abundance biomolecules and live-cell imaging. For researchers seeking to enhance the sensitivity and biocompatibility of their bioconjugation strategies, picolyl azide represents a superior alternative to conventional azide reagents.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of BP Fluor 430 Picolyl Azide for Bioorthogonal Labeling
In the rapidly evolving landscape of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for researchers in cellular biology and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or click chemistry, has emerged as a robust tool for this purpose. This guide provides a detailed comparison of BP Fluor 430 picolyl azide (B81097), an advanced fluorescent probe, against its conventional counterparts and alternative labeling methodologies. We will delve into the underlying chemistry, present supporting experimental data, and provide detailed protocols to validate labeling specificity.
The Picolyl Azide Advantage: Enhancing Copper-Catalyzed Click Chemistry
The key innovation of BP Fluor 430 picolyl azide lies in the incorporation of a picolyl moiety, which contains a copper-chelating motif.[1][2] This structural feature significantly enhances the efficiency of the CuAAC reaction. The picolyl group acts as a "copper-concentrator" at the site of the azide, effectively increasing the local concentration of the Cu(I) catalyst.[1][2] This targeted delivery of the catalyst dramatically accelerates the reaction rate.[1][2]
This enhancement allows for a substantial reduction in the overall copper concentration required for efficient labeling—often by at least tenfold—without compromising reaction efficiency.[1][3] The lower copper requirement is a critical advantage in live-cell imaging and in vivo studies, as high concentrations of copper are known to be cytotoxic.[4][5] Consequently, the use of picolyl azides leads to improved biocompatibility and preserves the health of the biological system under investigation.
Comparative Performance Analysis
The enhanced reactivity of picolyl azides translates to superior performance in labeling experiments, particularly when detecting low-abundance targets.
This compound vs. Conventional BP Fluor 430 Azide
The primary benefit of using this compound over the conventional BP Fluor 430 azide is the ability to achieve robust labeling with significantly lower concentrations of the copper catalyst, thereby minimizing cellular toxicity.[1][3]
Picolyl Azide-based CuAAC vs. Copper-Free Click Chemistry (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a popular alternative to CuAAC that circumvents the need for a copper catalyst by using strained cyclooctynes like dibenzocyclooctyne (DBCO). While this eliminates concerns about copper cytotoxicity, comparative studies have shown that picolyl azide-based CuAAC can be a more sensitive labeling method.[6]
Furthermore, some research indicates that SPAAC reactions with DBCO may exhibit off-target reactivity, particularly with thiols, leading to non-specific background signals.[4][7] In contrast, the optimized low-copper CuAAC reaction with picolyl azides maintains high bioorthogonality.
Quantitative Data Summary
The following tables summarize the key comparative data gathered from studies on picolyl azides and alternative labeling methods. Note: The quantitative data presented is derived from studies using various fluorophores, as direct comparative data for BP Fluor 430 was not available. The principles, however, are expected to be consistent.
| Feature | This compound | Conventional Azide | Copper-Free (DBCO) |
| Reaction Mechanism | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Cu(I) (low concentration) | Cu(I) (higher concentration) | None |
| Relative Signal Intensity | High to Very High | Moderate | High |
| Biocompatibility | High (due to low copper) | Moderate to Low | Very High |
| Reported Specificity | High | High | Moderate to High (potential for off-target thiol reactivity) |
| Parameter | Picolyl Azide CuAAC | Conventional Azide CuAAC |
| Required Copper Concentration | ≥ 10-fold lower | Standard |
| Relative Signal-to-Noise Ratio | 1.8 - 2.7x higher | Baseline |
| Reported Signal Intensity Increase | Up to 40-fold | Baseline |
Experimental Protocols
To validate the labeling specificity and performance of this compound, a series of experiments can be conducted. Below are detailed protocols for a comparative analysis.
Protocol 1: Comparative Labeling of Nascent Proteins in Cultured Cells
This protocol compares the labeling efficiency and signal intensity of this compound with conventional BP Fluor 430 azide at varying copper concentrations.
-
Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa or HEK293T) in complete medium.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete endogenous methionine.
-
Add L-azidohomoalanine (AHA) or homopropargylglycine (HPG), alkyne or azide analogs of methionine, respectively, to the medium at a final concentration of 50 µM.
-
Incubate the cells for 4-6 hours to allow for incorporation into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare fresh click reaction cocktails for each condition to be tested (e.g., this compound with 5 µM, 10 µM, and 50 µM CuSO₄, and BP Fluor 430 azide with 50 µM, 100 µM, and 500 µM CuSO₄).
-
Picolyl Azide Cocktail (per sample):
-
184 µL PBS
-
5 µL this compound (1 mM stock in DMSO)
-
1 µL CuSO₄ (from a 100x stock of desired final concentration)
-
10 µL THPTA (50 mM stock in water)
-
10 µL Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
-
Conventional Azide Cocktail (per sample):
-
Follow the same recipe as above, substituting BP Fluor 430 azide for the picolyl version and adjusting the CuSO₄ concentration.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with settings appropriate for BP Fluor 430 (Excitation/Emission: ~430/540 nm).
-
Quantify the mean fluorescence intensity per cell for each condition using image analysis software.
-
Calculate the signal-to-noise ratio by dividing the mean fluorescence of labeled cells by the mean fluorescence of background regions.
-
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxicity of the labeling conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency on the day of the assay.
-
-
Treatment:
-
Expose the cells to the same click reaction cocktails (with and without the fluorescent probe) as described in Protocol 1 for the same duration. Include a no-treatment control and a vehicle (DMSO) control.
-
-
Viability Assessment:
-
After the treatment period, wash the cells with fresh medium.
-
Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.
-
-
Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the no-treatment control to determine the percentage of viable cells for each condition.
-
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for bioorthogonal labeling.
Caption: Metabolic labeling and detection workflow using this compound.
Caption: Comparison of bioorthogonal labeling reaction mechanisms.
Conclusion
This compound represents a significant advancement in fluorescent probes for bioorthogonal labeling. Its integrated copper-chelating moiety enhances the kinetics and efficiency of the CuAAC reaction, enabling robust and specific labeling of biomolecules with minimal copper-induced cytotoxicity. This makes it an exceptional tool for sensitive detection of low-abundance targets and for applications in live-cell imaging. While direct comparative data for the BP Fluor 430 variant is limited, the well-established chemical principles of picolyl azides, supported by data from other fluorophores, strongly indicate its superior performance over conventional azides and its competitive advantages against copper-free labeling alternatives. For researchers seeking high sensitivity and specificity with improved biocompatibility, this compound is a compelling choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Head-to-Head Comparison of Green Fluorescent Dyes: BP Fluor 430 vs. The Field
In the dynamic landscape of fluorescence-based research, the selection of the optimal fluorescent dye is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive performance comparison of BP Fluor 430 against other widely used green fluorescent dyes: Alexa Fluor 488, Fluorescein Isothiocyanate (FITC), and DyLight 488. This objective analysis, supported by experimental data and detailed protocols, is designed to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Data Summary
The performance of a fluorescent dye is characterized by several key photophysical parameters. The following tables summarize the quantitative data for BP Fluor 430 and its competitors, offering a clear comparison of their spectral properties, quantum yield, and photostability.
Table 1: Spectral Properties of Green Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) |
| BP Fluor 430 | 430[1] | 542[1] |
| Alexa Fluor 488 | 495 - 496[2][3] | 519[2][3] |
| FITC | 494 - 495[2] | 518 - 525[2][4] |
| DyLight 488 | 493[5] | 518[5] |
Table 2: Performance Characteristics of Green Fluorescent Dyes
| Dye | Quantum Yield (Φ) | Photostability | Key Advantages | Key Disadvantages |
| BP Fluor 430 | 0.23[1] | High[6][7][8][9] | High photostability, pH-insensitive fluorescence.[6][7][8][9] | Lower quantum yield compared to Alexa Fluor 488 and FITC. |
| Alexa Fluor 488 | 0.92[3] | High[2] | Very bright, highly photostable, pH-insensitive.[3] | Higher cost compared to FITC. |
| FITC | 0.92[4] | Low[2] | High quantum yield, cost-effective. | Prone to photobleaching, pH-sensitive fluorescence. |
| DyLight 488 | Not consistently reported | High[2] | High photostability, pH-insensitive.[5] | Quantum yield not always specified. |
Experimental Protocols
To ensure the reproducibility of performance comparisons, detailed experimental methodologies are crucial. The following are protocols for key applications and for the direct comparison of dye photostability.
Immunofluorescence (IF) Staining Protocol
This protocol outlines the general steps for indirect immunofluorescence staining of cultured cells.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish.
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If targeting intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[4]
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[4]
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to BP Fluor 430, Alexa Fluor 488, FITC, or DyLight 488) in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Flow Cytometry Staining Protocol
This protocol provides a general workflow for staining cell surface antigens for flow cytometry analysis.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with a suitable staining buffer (e.g., PBS with 1% Bovine Serum Albumin).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorophore-conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes at 2-8°C in the dark.[10]
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors for the selected fluorophore.
-
Photostability Comparison Protocol
This protocol describes a method for quantitatively comparing the photostability of different fluorescent dyes.
-
Sample Preparation:
-
Prepare slides of cells stained with antibodies conjugated to each of the fluorescent dyes being compared, following the immunofluorescence protocol.
-
Use a mounting medium without an antifade reagent to assess the intrinsic photostability of the dyes.[11]
-
-
Image Acquisition:
-
Identify a region of interest (ROI) containing well-stained cells for each dye.
-
Using a fluorescence microscope, continuously illuminate the ROI with a laser of the appropriate wavelength (e.g., 488 nm for Alexa Fluor 488, FITC, and DyLight 488) at a constant power.[11]
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until a significant decrease in fluorescence intensity is observed.[11]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.[11]
-
Correct for background fluorescence by subtracting the mean intensity of an area without cells.[11]
-
Normalize the fluorescence intensity of each time point to the initial fluorescence intensity (at time zero).[11]
-
Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay indicates the photostability, with a slower decay rate signifying higher photostability.[11]
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the key workflows.
References
- 1. FITC/Alexa Fluor 488 FluoroFinder [app.fluorofinder.com]
- 2. usbio.net [usbio.net]
- 3. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.cn]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. stressmarq.com [stressmarq.com]
- 6. BP Fluor 430 carboxylic acid | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BP Fluor 430 DBCO, 2644752-85-0 | BroadPharm [broadpharm.com]
- 9. BP Light 800 NHS ester, 2006309-79-9 | BroadPharm [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Photostability of BP Fluor 430 Picolyl Azide
For researchers, scientists, and drug development professionals engaged in molecular labeling and imaging, the selection of a fluorescent probe with high photostability is paramount for generating reliable and reproducible data. BP Fluor 430 picolyl azide (B81097) is a green-fluorescent probe designed for copper-catalyzed click chemistry (CuAAC) reactions. While direct quantitative photostability data for BP Fluor 430 picolyl azide is not extensively documented in publicly available literature, it is positioned as a spectral equivalent to Alexa Fluor 430. This guide provides a comparative overview of the photophysical properties of this compound and its alternatives, along with a detailed protocol for researchers to conduct their own photostability comparisons.
Quantitative Comparison of Fluorescent Probes
The following table summarizes the key spectral and photophysical properties of this compound and comparable fluorescent dyes. The photostability is described qualitatively based on available information.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φf) | Reported Photostability |
| This compound | ~431 | ~540 | ~16,000 | Not Specified | High (as Alexa Fluor 430 equivalent) |
| Alexa Fluor 430 | 433[1][2] | 541[1][2] | 16,000[2] | Not Specified | High[3] |
| Alexa Fluor 488 | 496 | 519 | 71,000 | 0.92[4][5] | Very High[6][7] |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | 0.92 | Low[6] |
| Cy2 | 492 | 510 | ~150,000 | Not Specified | Moderate (less photostable than Alexa Fluor 488)[7] |
Note: The photostability of a fluorophore is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment, and the presence of antifade reagents.
Experimental Protocols for Photostability Measurement
Given the limited availability of standardized photostability data, it is recommended that researchers perform their own comparisons under their specific experimental conditions. Here is a general protocol for assessing the photobleaching rate of fluorescent dyes.
Objective: To quantify and compare the photostability of different fluorescent dyes by measuring the rate of fluorescence decay upon continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive camera.
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
-
Samples labeled with the fluorescent dyes of interest (e.g., fixed cells, protein conjugates).
-
Antifade mounting medium (optional, but recommended for consistent comparisons).
-
Neutral density filters (optional, for controlling illumination intensity).
Procedure:
-
Sample Preparation:
-
Prepare identical samples labeled with each of the fluorescent dyes to be compared. Ensure similar labeling densities and sample mounting conditions.
-
For cellular imaging, plate cells at a consistent density and follow a standardized staining protocol.
-
Mount the samples using the same mounting medium.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the fluorophore being imaged.
-
Use the same objective lens and magnification for all samples.
-
Set the illumination intensity to a level that provides a good initial signal without causing immediate and rapid bleaching. If possible, use a power meter to measure and record the light intensity at the sample plane.
-
-
Image Acquisition:
-
Locate a representative field of view for the first sample.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector. Keep these settings constant for all subsequent acquisitions.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images and the total duration of the acquisition will depend on the photostability of the dyes being tested. For highly photostable dyes, longer exposure times or higher illumination intensity might be necessary to observe significant bleaching.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Select a region of interest (ROI) within the labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by selecting a background ROI where there is no specific staining and subtracting its mean intensity from the signal ROI intensity for each frame.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The rate of fluorescence decay provides a measure of photostability. A slower decay rate indicates higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Visualizing Experimental and Conceptual Frameworks
To further aid in understanding the application and evaluation of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Experimental workflow for comparing fluorophore photostability.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a picolyl azide.
References
- 1. Alexa Fluor 430/Alexa Fluor 430 FluoroFinder [app.fluorofinder.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Comparative Analysis of BP Fluor 430 Picolyl Azide and Other Spectrally Similar Fluorophores
In the field of bio-conjugation and fluorescence imaging, the selection of an appropriate fluorophore is paramount to the success of experimental outcomes. This guide provides a detailed comparison of the quantum yield and spectral properties of BP Fluor 430 picolyl azide (B81097) against other commonly used fluorophores in a similar spectral range: Alexa Fluor 430, Cyanine2 (Cy2), and ATTO 425. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorophore is multi-faceted, with quantum yield being a critical determinant of its brightness. The following table summarizes the key spectral properties of BP Fluor 430 picolyl azide and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (η) |
| This compound | ~430 | ~537 | ~15,000 | Not explicitly stated, equivalent to Alexa Fluor 430 |
| Alexa Fluor 430 | 434 | 539 | 15,000[1] | Low (but can be enhanced)[2] |
| Cyanine2 (Cy2) | 489 | 506 | 150,000[3] | 0.12[3] |
| ATTO 425 | 439 | 485 | 45,000[4] | 0.90[4] |
Note: The quantum yield of this compound is not directly published, but it is marketed as an equivalent to Alexa Fluor 430.[5][6] The quantum yield of Alexa Fluor 430 is noted to be low in aqueous solutions but can be enhanced in certain environments.[2]
Detailed Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative quantum yield of a fluorophore can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines a general procedure for this measurement.
Objective: To determine the relative fluorescence quantum yield of a test fluorophore (e.g., this compound) using a reference standard (e.g., a fluorophore with a known quantum yield in the same spectral region).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test Fluorophore (e.g., this compound)
-
Reference Standard Fluorophore (e.g., Quinine Sulfate in 0.1 M H₂SO₄, QY = 0.54)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the test fluorophore and the reference standard in the chosen solvent.
-
Absorbance Measurements:
-
Prepare a series of dilutions for both the test and reference fluorophores with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the reference standard.
-
Record the fluorescence emission spectrum of each dilution of the reference standard.
-
Set the excitation wavelength to the absorbance maximum of the test fluorophore.
-
Record the fluorescence emission spectrum of each dilution of the test fluorophore.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the test fluorophore and the reference standard.
-
The slope of these plots will be used to calculate the quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X / n_ST)²
Where:
-
Φ_ST is the quantum yield of the reference standard.
-
Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the test and standard samples, respectively.
-
Application Workflow: Copper-Catalyzed Click Chemistry
This compound is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The picolyl azide functionality enhances the reaction rate, allowing for lower copper concentrations.[7][6][8] This is particularly advantageous in cellular environments where high copper concentrations can be toxic.
Caption: Workflow for fluorescently labeling a biomolecule using copper-catalyzed click chemistry.
Signaling Pathway Visualization: Kinase Cascade Labeling
A common application for fluorescent labeling via click chemistry is the tracking of post-translationally modified proteins, such as phosphorylated proteins in a kinase cascade. An alkyne-modified ATP analog can be used by kinases to phosphorylate their substrates, which can then be labeled with an azide-functionalized fluorophore.
Caption: Labeling of a phosphorylated substrate in a kinase cascade using click chemistry.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. APDye 430 Picolyl Azide | Alexa Fluor® 430 Picolyl Azide equivalent | AxisPharm [axispharm.com]
- 7. This compound, 2644752-87-2 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
BP Fluor 430 Picolyl Azide: A Comparative Guide for Advanced Fluorescence Labeling
In the realm of bioorthogonal chemistry, the development of advanced fluorescent probes has revolutionized the detection and visualization of biomolecules in complex biological systems. Among these, BP Fluor 430 picolyl azide (B81097) has emerged as a valuable tool for researchers in cell biology, proteomics, and drug discovery. This guide provides a comprehensive comparison of BP Fluor 430 picolyl azide with its alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal probe for their specific applications.
Principle of Picolyl Azide-Mediated Click Chemistry
This compound is a fluorescent probe designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The key innovation of this molecule lies in the incorporation of a picolyl moiety, which contains a copper-chelating motif.[1][2][3] This structural feature significantly enhances the efficiency of the CuAAC reaction. By raising the effective concentration of the Cu(I) catalyst at the reaction site, the picolyl group dramatically accelerates the rate of the click reaction.[1][2] This allows for a substantial reduction in the required copper catalyst concentration, by at least tenfold in some cases, without compromising labeling efficiency.[1][2] The lower copper concentration is particularly advantageous for live-cell imaging and for studying copper-sensitive biological systems, as it minimizes cellular toxicity.[4]
The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and lipids.[5] Its enhanced reactivity makes it especially suitable for detecting low-abundance targets, where a significant increase in signal intensity is crucial for sensitive detection.[1][2]
Performance Comparison with Alternatives
This compound is spectrally equivalent to other fluorescent probes such as Alexa Fluor 430, AZDye 430, and APDye 430.[3][6][7] While direct head-to-head quantitative comparisons in the literature are limited, the performance of picolyl azides, in general, has been shown to be superior to conventional azide probes.
| Feature | This compound | Conventional Azide Probes |
| Reaction Rate | Dramatically increased | Slower |
| Copper Catalyst Concentration | At least 10-fold lower required | Higher concentration required |
| Signal Intensity | Substantially increased (up to 40-fold reported for picolyl azides in general)[7] | Lower |
| Sensitivity | High, suitable for low-abundance targets | Lower |
| Biocompatibility | Improved due to lower copper levels | Potential for higher cytotoxicity |
Studies have demonstrated that the introduction of a picolyl moiety leads to a significant increase in the sensitivity of alkyne detection.[1][2] For instance, research on chelation-assisted CuAAC has shown a 1.8 to 2.7-fold improvement in the signal-to-noise ratio for the detection of metabolically labeled proteins and RNA when using a picolyl azide compared to a conventional alkyl azide.[8]
Experimental Protocols
The following are generalized protocols for the application of this compound in cell labeling and immunofluorescence. Researchers should optimize these protocols for their specific experimental conditions.
General Protocol for Cellular Labeling with this compound
This protocol outlines the basic steps for labeling alkyne-modified biomolecules in fixed cells.
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in plates to the desired confluence.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
This compound (e.g., 1-10 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50-100 µM)
-
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate, 5 mM)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled cells using a fluorescence microscope with excitation and emission wavelengths appropriate for BP Fluor 430 (Excitation max: ~430 nm, Emission max: ~540 nm).[9]
-
Protocol for Combining Immunofluorescence with this compound Labeling
This protocol allows for the simultaneous detection of an alkyne-tagged biomolecule and a specific protein via immunofluorescence.
-
Perform Cellular Labeling:
-
Follow steps 1-3 of the "General Protocol for Cellular Labeling with this compound."
-
-
Blocking:
-
After the click reaction and washing, incubate the cells with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody diluted in the blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from BP Fluor 430) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing, Mounting, and Imaging:
-
Wash the cells three times with PBST.
-
Mount the coverslips and image as described in the general protocol, using appropriate filter sets for both fluorophores.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Caption: Mechanism of this compound Click Reaction.
Caption: Combined Immunofluorescence and Click Chemistry Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AFDye 430 Azide, 2644752-86-1 | BroadPharm [broadpharm.com]
A Comparative Guide to the Biocompatibility of Picolyl Azide Dyes for Live-Cell Imaging
For researchers engaged in live-cell imaging and drug development, the choice of fluorescent probe is critical. The ideal dye must not only provide a strong and stable signal but also exhibit minimal toxicity to maintain the integrity of the biological system under investigation. Picolyl azide (B81097) dyes have emerged as a leading class of reagents for bioorthogonal labeling via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Their key advantage lies in a structural feature that significantly enhances their biocompatibility: a picolyl moiety that chelates copper ions. This guide provides a comparative overview of the biocompatibility of various picolyl azide dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
The Picolyl Azide Advantage: Enhanced Biocompatibility through Copper Chelation
The primary source of cytotoxicity in traditional CuAAC labeling is the copper(I) catalyst, which can generate reactive oxygen species (ROS) and disrupt normal cellular processes. Picolyl azide dyes are engineered to overcome this limitation. The picolyl group acts as a built-in chelating ligand, effectively concentrating the copper catalyst at the site of the reaction. This enhanced catalytic efficiency allows for a dramatic reduction in the required copper concentration—often tenfold or more—without compromising labeling speed or signal intensity.[1][2][3] Consequently, the lower copper levels lead to significantly reduced cytotoxicity, making these dyes highly suitable for live-cell imaging and in vivo studies.[4][5]
Comparison of Commercially Available Picolyl Azide Dyes
The following table summarizes a selection of commercially available picolyl azide dyes, highlighting their spectral properties. While quantitative biocompatibility data for direct comparison is limited, all listed dyes benefit from the picolyl azide chemistry, enabling their use at low, biocompatible copper concentrations (typically in the range of 40-50 µM) for live-cell applications.
| Dye Name | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| BP Fluor 488 Picolyl Azide | 499 | 520 | 0.92 | 73,000 | Bright and photostable green fluorescence.[6] |
| AZDye™ 488 Picolyl Azide | 494 | 517 | N/A | 73,000 | Spectrally similar to Alexa Fluor® 488.[3][7] |
| CF®488A Picolyl Azide | 490 | 515 | N/A | 70,000 | Part of the bright and photostable CF® dye series.[8] |
| AZDye™ 555 Picolyl Azide | 555 | 565 | N/A | 150,000 | Bright orange-fluorescent dye. |
| AZDye™ 568 Picolyl Azide | 578 | 603 | N/A | 91,300 | Bright and photostable orange-fluorescent probe.[9] |
| APDye 594 Picolyl Azide | 590 | 617 | N/A | N/A | Red-fluorescent dye, equivalent to Alexa Fluor 594.[10] |
| AZDye™ 594 Picolyl Azide | 590 | 617 | N/A | 92,000 | Bright, water-soluble, and pH-insensitive red-fluorescent dye.[1] |
| Cy7 Picolyl Azide | 750 | 773 | N/A | 255,000 | Bright and photostable near-infrared probe.[2][11] |
Experimental Protocols for Biocompatibility Assessment
To empower researchers to quantitatively assess the biocompatibility of picolyl azide dyes in their specific cellular models, we provide detailed protocols for two standard cell viability assays: the MTT and CellTiter-Glo® assays.
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a general workflow for evaluating the cytotoxicity of picolyl azide dyes.
Caption: Workflow for assessing the cytotoxicity of picolyl azide dyes.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the picolyl azide dye and the CuAAC catalyst components (copper sulfate, ligand, and reducing agent) in culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for another 4 hours at 37°C in a CO₂ incubator. Mix each sample by pipetting and read the absorbance at 570 nm using a microplate reader.[12]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® assay is a luminescence-based assay that determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.[13][14]
-
Plate Preparation: Prepare an opaque-walled 96-well plate with cells in 100 µL of culture medium per well. Include control wells with medium only for background measurement.
-
Compound Addition: Add the test compounds (picolyl azide dye and CuAAC reagents) to the experimental wells and incubate according to your experimental protocol.
-
Temperature Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Signaling Pathways Implicated in Copper-Induced Cytotoxicity
Understanding the mechanisms of copper-induced cytotoxicity is crucial for interpreting biocompatibility data. Excess intracellular copper can disrupt several cellular pathways, primarily through the generation of reactive oxygen species (ROS) and by interfering with the function of various proteins.
Caption: Signaling pathways affected by copper-induced cytotoxicity.
Excess copper can lead to oxidative stress through the Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. This oxidative stress can damage lipids, proteins, and DNA, and activate stress-response signaling pathways such as the MAPK pathway, ultimately leading to apoptosis.[15] Copper can also directly bind to proteins, causing them to misfold and aggregate, and can inhibit the function of essential enzymes, disrupting critical metabolic processes like lipid metabolism.[16]
Protocol for Live-Cell Imaging with Picolyl Azide Dyes
This protocol provides a general framework for labeling and imaging live cells using picolyl azide dyes with a low-copper CuAAC reaction.
-
Cell Culture and Labeling with Alkyne:
-
Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Introduce the alkyne-modified biomolecule of interest to the cells and incubate for a sufficient period to allow for metabolic incorporation or binding.
-
-
Preparation of CuAAC Reagents:
-
Prepare stock solutions of the picolyl azide dye, CuSO₄, a copper ligand (e.g., THPTA or BTTAA), and a reducing agent (e.g., sodium ascorbate) in a suitable solvent (e.g., DMSO or water).
-
-
Live-Cell Labeling:
-
Wash the cells gently with pre-warmed imaging medium.
-
Prepare the labeling solution by diluting the CuAAC reagents in imaging medium to their final concentrations (e.g., 5 µM picolyl azide dye, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate).[5]
-
Add the labeling solution to the cells and incubate for 10-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed imaging medium.
-
Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen dye.
-
By leveraging the copper-chelating properties of picolyl azide dyes, researchers can confidently perform live-cell imaging experiments with minimal perturbation to the biological system, ensuring that the observed cellular dynamics are a true reflection of the underlying biology.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 7. AZDye488-Picolyl-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. biotium.com [biotium.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. scribd.com [scribd.com]
- 15. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of BP Fluor 430 Picolyl Azide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of BP Fluor 430 picolyl azide (B81097), a fluorescent probe containing an azide functional group. Adherence to these protocols is essential to mitigate risks associated with azide compounds, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Organic azides are energetic compounds that can be hazardous. The primary concern with any azide-containing compound is the potential for the formation of highly explosive heavy metal azides, particularly with lead and copper, which are common materials in plumbing systems.[1][2][3] Therefore, untreated azide solutions must never be disposed of down the drain.[1][2] All waste containing BP Fluor 430 picolyl azide must be chemically deactivated (quenched) or collected for disposal by your institution's Environmental Health and Safety (EHS) department.[4][5]
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling azide compounds.[2] All quenching procedures must be performed in a certified chemical fume hood due to the potential release of toxic gases.[6][7]
Disposal Decision Workflow
The recommended procedure for disposing of waste containing this compound is chemical deactivation of the azide functional group, followed by collection as hazardous waste. This two-pronged approach ensures that the primary hazard of the azide is neutralized before the waste is removed from the laboratory.
Caption: Disposal decision workflow for this compound.
Chemical Deactivation (Quenching) Protocol for Azide-Containing Waste
This protocol describes the chemical deactivation of the azide group using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mild acid.[8] This reaction converts the azide into nitrogen gas and other byproducts.
Reagents and Equipment Required
-
Waste solution containing this compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Starch-iodide paper
-
Three-necked flask equipped with a stirrer and an addition funnel
-
Appropriate glassware and stir bar
-
Chemical fume hood
Quantitative Parameters for Quenching
For effective and safe quenching, the following quantitative parameters should be observed.
| Parameter | Value/Instruction | Citation |
| Initial Azide Concentration | The concentration of the azide in the aqueous solution should not exceed 5%. Dilute with water if necessary. | [1][8] |
| Sodium Nitrite Solution | Prepare a 20% aqueous solution of sodium nitrite. | [2][8] |
| Amount of Sodium Nitrite | Use 1.5 grams of sodium nitrite for every gram of sodium azide (or equivalent azide compound) in the waste. This represents an approximate 40% excess. | [2] |
| Acid Solution | Prepare a 20% aqueous solution of sulfuric acid. | [2][9][8] |
| Final pH | The final solution should be acidic to pH paper after the reaction is complete. | [2][6] |
| Quench Completion Test | Use starch-iodide paper to test for the presence of excess nitrite. A blue color indicates that the quench is complete. | [6][8] |
Step-by-Step Quenching Procedure
-
Preparation: In a chemical fume hood, place the aqueous waste solution containing this compound into a three-necked flask equipped with a stir bar. Ensure the azide concentration is no more than 5%; dilute with water if necessary.[1][6][8]
-
Addition of Sodium Nitrite: While stirring, add the 20% aqueous solution of sodium nitrite to the flask.[2][9][8]
-
Acidification: Slowly add the 20% sulfuric acid solution dropwise using an addition funnel. This order of addition is critical for safety. [2][9] Gas evolution (nitrogen and nitric oxide) will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic as tested by pH paper.[2][6]
-
Verification of Completion: Test the solution with starch-iodide paper. The appearance of a blue color indicates the presence of excess nitrous acid, confirming that all the azide has been decomposed.[6][8]
-
Final Waste Collection: Once the deactivation is confirmed, the resulting solution should be collected in a clearly labeled, chemically compatible (e.g., polyethylene, not metal) hazardous waste container.[4][5] List all chemical constituents on the label.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department for final disposal.[4][5]
Alternative Disposal: Direct Collection
If chemical deactivation is not feasible in your laboratory, the primary method of disposal is to collect the untreated azide waste in a designated container.
-
Container Selection: Use a chemically compatible and leak-proof container with a secure lid. Avoid metal containers or caps (B75204) with metal liners to prevent the formation of explosive metal azides.[5]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound," along with any other solvents or reagents present in the waste stream.[4]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.[4]
-
Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[4][5]
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and responsibility in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. ph.health.mil [ph.health.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
Safeguarding Your Research: Essential Protocols for Handling BP Fluor 430 Picolyl Azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety, operational, and disposal procedures for the proper handling of BP Fluor 430 picolyl azide (B81097), a fluorescent probe that contains an azide moiety. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
BP Fluor 430 picolyl azide is an advanced fluorescent probe that incorporates a copper-chelating motif.[1][2] This feature enhances the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for a significant reduction in the required copper catalyst concentration.[1][3][4] While this enhances its utility in labeling low-abundance targets, the presence of the azide group necessitates stringent safety precautions due to the potential hazards associated with this functional group.[1] Organic azides are energetic compounds and can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[5]
Immediate Safety and Handling Information
All personnel must be trained on the hazards of azide compounds before handling this compound.[6] A comprehensive understanding of these protocols and the compound's specific properties is mandatory.
Engineering Controls:
-
Fume Hood: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
-
Blast Shield: For any work with azides that are known or suspected to be explosive, a blast shield is required.[6][7]
-
Work Surface: Line the work area with absorbent paper to contain any potential spills.[7]
Prohibited Materials and Conditions:
-
Metal Contact: Avoid all contact with metals. Use only plastic or ceramic spatulas for weighing and handling.[5][6][7] Metal azides, which can form upon contact, are highly shock-sensitive and explosive.[5][6]
-
Acids: Never mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[5][6]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[5][6]
-
Heat, Friction, and Shock: Avoid heating, friction, or shock, as these can lead to explosive decomposition.[8]
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific experimental procedure should be conducted to determine the appropriate level of PPE.[9] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. For handling azides of high toxicity, silver shield gloves under nitrile gloves are advised.[6][9] | Provides a barrier against skin absorption, which can be a route of exposure for azides.[6][8] |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[6][10] Safety glasses with side shields are the minimum requirement.[9] | Protects against splashes and potential projectiles in the event of a reaction. |
| Skin and Body Protection | A flame-resistant lab coat must be worn at all times.[6] Long pants and closed-toe shoes are mandatory.[9] | Prevents skin contact with the chemical. |
| Respiratory Protection | Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary.[10][11] | Protects against inhalation of the compound. |
Experimental Workflow and Disposal Plan
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from light.[5][8]
-
Recommended storage temperature is -20°C for long-term storage.[2][3][10][12][13]
-
Store separately from incompatible materials such as acids, metals, and halogenated compounds.[5][6]
Spill Response:
-
Small spills within a fume hood:
-
Large spills or spills outside of a fume hood:
Waste Disposal:
-
NEVER dispose of azide-containing solutions down the drain.[6][14] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[6]
-
All waste containing this compound, including dilute solutions, contaminated gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[6][7][8][14]
-
Azide-containing waste streams must be kept separate from other chemical waste, especially acidic waste.[5][14]
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[5][8]
Decontamination:
-
Decontaminate all glassware and work surfaces that have come into contact with this compound.
-
A wash with a solution of pH > 9 can be used for decontamination.[14]
-
Collect all rinsate as hazardous waste.[8]
By adhering to these stringent safety protocols, researchers can safely and effectively utilize this compound in their experimental workflows, fostering a culture of safety and responsibility in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. BP Fluor 800 Picolyl Azide | BroadPharm [broadpharm.com]
- 4. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. drexel.edu [drexel.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. biotium.com [biotium.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. AFDye 430 Azide, 2644752-86-1 | BroadPharm [broadpharm.com]
- 13. AZDye488-Picolyl-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 14. uvic.ca [uvic.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
